CAS: 871301-35-8[1][2][3] Executive Summary (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is a high-value chiral building block used extensively in modern medicinal chemistry.[1] As a non-natural amino acid deri...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 871301-35-8[1][2][3]
Executive Summary
(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is a high-value chiral building block used extensively in modern medicinal chemistry.[1] As a non-natural amino acid derivative, it serves as a critical scaffold for introducing the tetrahydro-2H-pyran-4-yl (THP) moiety into peptide backbones and small molecule inhibitors.[1]
The THP group is a strategic bioisostere for the cyclohexyl group .[1] Unlike the lipophilic cyclohexyl ring, the THP ether oxygen lowers
(lipophilicity) and reduces metabolic clearance by cytochrome P450 enzymes, while maintaining similar steric bulk.[1] This guide details the physicochemical profile, asymmetric synthesis strategies, and quality control protocols required for its application in drug development.[1]
Chemical Identity & Physicochemical Profile[3][4][5][6]
Property
Data
CAS Number
871301-35-8 (R-isomer)
Related CAS
477585-43-6 (Racemate); 475649-32-2 (Free Acid)
IUPAC Name
Methyl (2R)-2-amino-2-(oxan-4-yl)acetate
Molecular Formula
Molecular Weight
173.21 g/mol
Stereochemistry
(R)-Enantiomer
Physical State
Colorless oil or low-melting solid (HCl salt is white solid)
Solubility
Soluble in MeOH, DCM, DMSO; Sparingly soluble in Hexanes
pKa (Calc.)
~7.8 (Amine), ~16 (Alpha-proton)
Synthetic Methodologies
Producing the enantiopure (R)-isomer requires strict stereocontrol.[1] Two primary industrial routes are employed: Asymmetric Hydrogenation (Preferred) and Classical Resolution .[1]
Route A: Asymmetric Hydrogenation (Catalytic)
This route is atom-efficient and scalable.[1] It utilizes a chiral Rhodium catalyst to set the stereocenter during the reduction of a dehydro-amino acid precursor.[1]
Mechanism: The chiral ligand dictates the facial selectivity of hydrogen addition across the alkene.[1]
Deprotection: Removal of the Cbz group (if required for the free amine) via Pd/C hydrogenation or acid hydrolysis if Boc-protected.[1]
Route B: Classical Resolution (Racemic Synthesis)
Suitable for smaller batches or when chiral catalysts are unavailable.[1]
Racemic Synthesis: Hydrogenation of the dehydro-precursor using Pd/C yields the racemate (CAS 477585-43-6).[1]
Resolution:
Enzymatic: Hydrolysis using Alcaligenes faecalis penicillin G acylase (specific for (S)-enantiomer), leaving the (R)-ester intact.[1]
Chemical: Salt formation with (S)-Mandelic acid followed by fractional crystallization.[1]
Visualization: Synthesis Workflow
Figure 1: Asymmetric synthesis pathway utilizing Rhodium-catalyzed hydrogenation to establish the (R)-stereocenter.[1]
Applications in Drug Discovery[8]
1. Bioisosteric Replacement
The (R)-THP-glycine moiety is often swapped for (R)-Cyclohexylglycine or (R)-Phenylglycine in SAR (Structure-Activity Relationship) studies.[1]
Advantage: The ether oxygen in the THP ring accepts hydrogen bonds, potentially interacting with backbone amides in the target protein, a feature absent in cyclohexyl analogs.[1]
Metabolic Stability: The THP ring blocks metabolic oxidation at the 4-position (common in cyclohexyl rings), extending the drug's half-life (
Stability: The methyl ester is susceptible to hydrolysis in humid conditions.[1] Re-test purity if stored >6 months.
Safety: Irritant.[1] Wear standard PPE (gloves, goggles).[1] Avoid inhalation of fines if in solid salt form.[1]
References
Sigma-Aldrich. (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Product Detail. Link
ChemicalBook. Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester Properties and Synthesis. Link
MedChemExpress. (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (Free Acid Derivative). Link
Burk, M. J., et al. Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation. Journal of the American Chemical Society, 1993.[1] (Foundational reference for DuPhos asymmetric hydrogenation of dehydro amino acids).
Lead Sciences. Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate Catalog Data. Link
An In-Depth Technical Guide to (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate: A Conformationally Constrained Glycine Derivative in Modern Drug Discovery
Abstract (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is a non-proteinogenic, conformationally constrained α-amino acid ester that has emerged as a pivotal structural motif in medicinal chemistry. By incorporat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is a non-proteinogenic, conformationally constrained α-amino acid ester that has emerged as a pivotal structural motif in medicinal chemistry. By incorporating a tetrahydropyran (THP) ring at the α-position, this glycine derivative imposes significant steric and conformational restrictions not present in its flexible endogenous counterpart. This guide provides a comprehensive technical overview of its synthesis, stereochemical control, physicochemical properties, and critical applications as a chiral building block in drug development. We will explore its role in optimizing the pharmacological profiles of therapeutic candidates, with a particular focus on its incorporation into inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. This document serves as a resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Principle of Conformational Constraint in Drug Design
In drug discovery, the ability of a molecule to adopt a specific three-dimensional orientation—its bioactive conformation—is paramount for high-affinity binding to a biological target. Endogenous ligands, such as the neurotransmitter glycine, are often small and highly flexible, allowing them to interact with multiple receptor subtypes. However, this flexibility can be a liability in drug design, leading to off-target effects and poor selectivity.
The strategy of conformational constraint involves introducing rigid structural elements into a molecule to limit its rotational freedom.[1] This pre-organizes the molecule into a conformation that is favorable for binding to the desired target, which can lead to significant gains in potency, selectivity, and metabolic stability.[] (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is an exemplary scaffold embodying this principle. The bulky, spiro-fused THP ring locks the side chain, mimicking certain spatial presentations of glycine while exploring a chemical space inaccessible to the natural amino acid.
Physicochemical Properties and Stereochemistry
The defining feature of this molecule is the stereocenter at the α-carbon, which must possess the (R)-configuration for its primary applications. This specific spatial arrangement is crucial for fitting into the active sites of target enzymes.
The hydrochloride salt is commonly used to improve the compound's stability and handling characteristics as a solid.[3] The free base is typically an oil that can be used directly in subsequent reaction steps without isolation.[4]
Synthesis and Chiral Resolution: Achieving Enantiopurity
The synthesis of α-amino acids is a well-established field, with several classical methods applicable to this target. The primary challenge lies not in the construction of the amino acid backbone but in the efficient and scalable resolution of the racemic mixture to isolate the desired (R)-enantiomer.
Common Synthetic Routes
A prevalent and robust method for synthesizing the racemic core is the Bucherer-Bergs reaction .[6][7] This one-pot, multicomponent reaction provides a straightforward route to 5,5-disubstituted hydantoins from a ketone, which can then be hydrolyzed to the desired amino acid.[8]
Rationale: The Bucherer-Bergs synthesis is advantageous due to the commercial availability of the starting material, tetrahydropyran-4-one, and the operational simplicity of the reaction.[6] The resulting spiro-hydantoin is typically a crystalline solid, simplifying purification.[6]
Caption: General workflow for chiral resolution using an enzymatic method.
Applications in Medicinal Chemistry: A Case Study on BACE1 Inhibitors
The most prominent application of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is as a key fragment in the development of BACE1 inhibitors for the treatment of Alzheimer's disease. [9]BACE1 is an aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate into neurotoxic plaques in the brain.
[10][11]
Verubecestat (MK-8931): A Clinical Example
Verubecestat, a BACE1 inhibitor that advanced to Phase 3 clinical trials, incorporates a derivative of this constrained amino acid. [9][11]The (R)-amino-THP moiety fits into the active site of the BACE1 enzyme, forming critical interactions. The THP ring orients the rest of the molecule for optimal binding and contributes to the overall physicochemical properties required for oral bioavailability and brain penetration. [11][12]Although the trials for Verubecestat were ultimately halted due to a lack of efficacy, the design principles and the utility of this building block remain highly influential in neuroscience drug discovery.
[13]
Caption: Conformational constraint enhances binding affinity to the target.
Experimental Protocols
The following protocols are representative and should be adapted based on laboratory conditions and scale.
Protocol 1: Synthesis of Racemic Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
This protocol is based on a standard Bucherer-Bergs reaction followed by hydrolysis and esterification.
Step A: Hydantoin Formation
To a solution of tetrahydropyran-4-one (1.0 eq) in 50% aqueous ethanol, add potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq).
Heat the mixture in a sealed pressure vessel at 70 °C for 12-18 hours.
Cool the reaction to room temperature. The spiro-hydantoin product will often precipitate.
Filter the solid, wash with cold water, and dry under vacuum.
Step B: Hydrolysis to Amino Acid
Suspend the hydantoin (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq, e.g., 20% w/v).
Heat the mixture to reflux (100-110 °C) for 24-48 hours until hydrolysis is complete (monitor by TLC or LC-MS).
Cool the solution and acidify to pH ~6 with concentrated HCl. The racemic amino acid may precipitate.
Isolate the solid by filtration or concentrate the solution in vacuo.
Step C: Esterification
Suspend the crude amino acid (1.0 eq) in methanol.
Cool the suspension to 0 °C and slowly bubble in dry HCl gas until saturation, or add thionyl chloride (1.2 eq) dropwise.
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
Cool and concentrate under reduced pressure to yield the crude racemic methyl ester hydrochloride salt.
Protocol 2: Analytical Characterization
Validation of the final product's identity and purity is essential.
Mobile Phase: Gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).
Detection: ESI+ mode. Expect to see the [M+H]⁺ ion at m/z = 174.2.
Purpose: Confirms molecular weight and assesses purity.
2. ¹H NMR (Proton Nuclear Magnetic Resonance):
Solvent: D₂O or DMSO-d₆.
Expected Signals: A singlet for the methyl ester protons (~3.7 ppm), multiplets for the THP ring protons (~1.5-1.8 ppm and ~3.4-3.9 ppm), and a signal for the α-proton.
Column: A chiral stationary phase column (e.g., Chiralpak series).
Mobile Phase: Typically a mixture of hexane and isopropanol with an amine additive (e.g., diethylamine).
Purpose: To separate the (R) and (S) enantiomers and determine the enantiomeric excess (ee) of the resolved material.
Conclusion and Future Perspectives
(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate stands as a testament to the power of conformational constraint in modern drug design. Its successful application in high-profile drug candidates like Verubecestat validates its utility as a valuable building block for accessing novel chemical space and optimizing drug-like properties. While the path to new therapeutics is fraught with challenges, the foundational chemical tools and strategies, such as the use of constrained amino acids, remain indispensable. Future work will likely focus on developing even more efficient and asymmetric syntheses of this and related scaffolds, expanding their application to a wider range of biological targets beyond proteases, and exploring bioisosteric replacements for the THP ring to further fine-tune pharmacological activity.
References
American Elements. Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride. [Link]
Chemistry LibreTexts. (2023). 26.5: Synthesis of Amino Acids. [Link]
Thaisrivongs, D. A., et al. (2016). Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease. Organic Letters, 18(22), 5780–5783. [Link]
Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14029–14090. [Link]
ResearchGate. (2018). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. [Link]
Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)—A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10435–10450. [Link]
ResearchGate. (2020). A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). [Link]
El-Faham, A., et al. (2019). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 24(17), 3103. [Link]
Conformational analysis of tetrahydro-2H-pyran-4-yl substituted amino acids
An In-Depth Technical Guide to the Conformational Analysis of Tetrahydro-2H-pyran-4-yl Substituted Amino Acids For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of conformationall...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Conformational Analysis of Tetrahydro-2H-pyran-4-yl Substituted Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of conformationally constrained amino acids into peptides and small molecule therapeutics is a powerful strategy in modern drug discovery. The tetrahydro-2H-pyran (THP) ring, a saturated heterocycle, serves as a versatile scaffold for creating such constrained analogues. This guide provides a comprehensive technical overview of the methodologies employed in the conformational analysis of amino acids substituted at the 4-position of the THP ring. We will delve into the fundamental principles governing their three-dimensional structure, followed by detailed experimental and computational protocols for their characterization. This document is intended to be a practical resource for researchers in medicinal chemistry, chemical biology, and drug development, offering both theoretical insights and actionable experimental workflows.
Introduction: The Significance of Conformational Constraint in Drug Design
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. In the realm of peptide and small molecule drug design, the ability to control and predict molecular conformation is paramount. Unconstrained molecules can adopt a multitude of conformations in solution, some of which may be biologically active while others are not. This conformational flexibility can lead to a decrease in binding affinity and selectivity for the target receptor or enzyme.
Conformationally constrained amino acids are structural analogues of natural amino acids where the rotation around one or more single bonds is restricted.[1][2][3] The incorporation of these rigid scaffolds can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding and enhancing potency and selectivity.[1]
The tetrahydro-2H-pyran (THP) moiety has emerged as a valuable scaffold in this context. As a bioisostere of the cyclohexane ring, it offers a rigid six-membered ring system. However, the presence of the oxygen atom in the THP ring introduces unique stereoelectronic effects and provides a potential hydrogen bond acceptor, which can be exploited in rational drug design. Amino acids incorporating a THP ring at the 4-position are of particular interest as they can be used to create novel side-chain architectures with defined spatial orientations.
This guide will provide a detailed exploration of the methods used to elucidate the conformational preferences of these important building blocks.
Fundamental Principles of Conformational Analysis of 4-Substituted Tetrahydropyrans
The conformational landscape of a tetrahydro-2H-pyran-4-yl substituted amino acid is primarily dictated by the chair conformation of the six-membered ring and the orientation of the amino acid substituent at the C4 position.
The Chair Conformation
Similar to cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angle and torsional strain.[4] In this conformation, the substituents on the ring can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the approximate plane of the ring).
Steric Considerations and A-Values
The relative stability of the two chair conformers (with the substituent in the axial or equatorial position) is largely governed by steric interactions. The concept of "A-values" in cyclohexane chemistry provides a useful analogy. The A-value quantifies the energetic preference for a substituent to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.[5] While A-values are not formally defined for 4-substituted tetrahydropyrans, the same principles of steric hindrance apply. Larger, bulkier amino acid substituents will generally have a stronger preference for the equatorial position.
The Anomeric Effect: A C2 Phenomenon
It is crucial to note that the well-known anomeric effect , a stereoelectronic effect that often favors an axial orientation for electronegative substituents, is primarily associated with substitution at the C2 position (the anomeric carbon) of the tetrahydropyran ring.[6][7] For a substituent at the C4 position, the anomeric effect is not a primary determinant of its orientation. However, long-range electronic effects through the ring can have a minor influence on the overall conformational equilibrium.
The primary focus of the conformational analysis of tetrahydro-2H-pyran-4-yl substituted amino acids is therefore to determine the equilibrium between the two chair conformers, with the amino acid substituent in either the axial or equatorial position.
Figure 1: Conformational equilibrium of a 4-substituted tetrahydropyran.
Experimental Determination of Conformation
A combination of synthetic chemistry and spectroscopic techniques is employed to experimentally determine the preferred conformation of tetrahydro-2H-pyran-4-yl substituted amino acids.
Synthesis
The synthesis of these compounds typically involves the preparation of a suitable 4-functionalized tetrahydropyran precursor, followed by the introduction of the amino acid moiety. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of a Tetrahydro-2H-pyran-4-yl Substituted Amino Acid
Step 1: Synthesis of a 4-Oxo-tetrahydropyran. This can be achieved through various methods, such as the cyclization of an appropriate acyclic precursor.
Step 2: Reductive Amination. The 4-oxo-tetrahydropyran is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to introduce an amino group at the 4-position.
Step 3: Introduction of the Carboxylic Acid Moiety. This can be accomplished through various synthetic routes, such as the Strecker synthesis, where the 4-amino-tetrahydropyran is reacted with cyanide and an aldehyde, followed by hydrolysis.
Step 4: Protection of the Amino and Carboxylic Acid Groups. For subsequent use in peptide synthesis, the amino group is typically protected with a Boc or Fmoc group, and the carboxylic acid is protected as an ester.
Step 5: Purification and Characterization. The final product is purified by chromatography (e.g., column chromatography or HPLC) and its structure is confirmed by NMR, mass spectrometry, and IR spectroscopy.
Application Note: Protocol for Incorporating (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate in SPPS
Executive Summary (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (referred to herein as (R)-THP-Gly-OMe ) is a sterically demanding, non-canonical amino acid ester. It is structurally analogous to Phenylglycine (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (referred to herein as (R)-THP-Gly-OMe ) is a sterically demanding, non-canonical amino acid ester. It is structurally analogous to Phenylglycine (Phg) and Cyclohexylglycine (Chg) but possesses a tetrahydropyran ring, which imparts distinct solubility and polarity profiles valuable in medicinal chemistry for modulating logP and metabolic stability.
The Core Challenge: This building block is commercially available as a methyl ester . Standard Solid-Phase Peptide Synthesis (SPPS) requires the free carboxylic acid form (Fmoc-AA-OH) for activation and coupling to the resin-bound amine. Direct application of the ester to the synthesizer will result in failed coupling.
This guide details the mandatory two-phase protocol :
Pre-SPPS Conversion: Protection of the amine (Fmoc) and hydrolysis of the methyl ester to the free acid without racemization.
SPPS Incorporation: Optimized coupling cycles to overcome the steric hindrance of the
-substituted THP ring.
Phase I: Building Block Preparation (Pre-SPPS)
Before entering the SPPS workflow, the raw material must be converted into Fmoc-(R)-THP-Gly-OH .
Strategic Workflow
The conversion follows a standard protection-first strategy to avoid polymerization or zwitterionic solubility issues during hydrolysis.
Figure 1: Conversion workflow from commercial methyl ester to SPPS-ready free acid.
Dissolution: Dissolve (R)-THP-Gly-OMe HCl salt (1.0 eq) in 1:1 Dioxane:Water (
M concentration).
Basification: Add
(2.5 eq) and stir for 10 minutes at .
Addition: Add Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) (1.1 eq) dropwise dissolved in a minimal amount of Dioxane.
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or LC-MS.
Workup: Acidify to pH 3 with
. Extract with Ethyl Acetate (). Wash organics with brine, dry over , and concentrate.[2]
Step 2: Ester Hydrolysis (Critical for Racemization Control)
Objective: Cleave the methyl ester to yield the free acid.
Warning:
-substituted amino acids like Phg and THP-Gly are prone to racemization under strong basic conditions due to the acidity of the -proton.
Solvent: Dissolve Fmoc-(R)-THP-Gly-OMe in THF (
M). Cool to .
Hydrolysis: Add
eq of dissolved in water. (Avoid large excess of base).
Monitoring: Stir at
for 1–2 hours. Do not heat. Monitor consumption of ester by LC-MS.
Quench: Immediately upon completion, acidify carefully with
to pH 2–3 at .
Isolation: Extract with Ethyl Acetate. The product, Fmoc-(R)-THP-Gly-OH , is usually obtained as a white foam/solid after drying and evaporation.
Phase II: SPPS Incorporation Protocol
Once the free acid is obtained, the incorporation into the peptide chain requires specific conditions due to the steric bulk of the tetrahydropyran ring.
Reagent Selection Table
Component
Recommendation
Rationale
Coupling Reagent
HATU or COMU
Strong activation is required to overcome steric hindrance of the -THP group.
Additives
HOAt (if using HATU)
Suppresses racemization better than HOBt during slow couplings.
Base
TMP (2,4,6-Trimethylpyridine) or DIPEA
TMP (Collidine) is weaker and reduces racemization risk compared to DIPEA, though DIPEA is standard.
Resin
ChemMatrix or Low-load Wang
PEG-based resins (ChemMatrix) offer better swelling for difficult sequences.
Deprotection
20% Piperidine + 0.1M HOBt
HOBt in the deprotection mix suppresses aspartimide formation and potential racemization of sensitive residues.
Automated/Manual Coupling Cycle
The following cycle is optimized for a 0.1 mmol scale.
Time: Reaction rate will be slower than Alanine/Glycine. Allow 60–120 minutes coupling time.
Temp: Perform at Room Temperature. Avoid microwave heating for this specific residue to prevent racemization.
Monitoring: Perform a Kaiser Test (if primary amine) or Chloranil Test (if secondary amine). If positive, re-couple using PyAOP or DIC/Oxyma .
Capping: Acetic Anhydride/Pyridine wash to cap unreacted amines.
Figure 2: SPPS Coupling Cycle emphasizing the QC checkpoint.
Troubleshooting & Scientific Rationale
Racemization Management
The (R)-configuration of THP-Glycine is sensitive. The
-proton is acidic.
Mechanism: During activation (formation of the active ester), the oxazolone intermediate can tautomerize, leading to loss of chirality.
Solution: Use Oxyma Pure/DIC if HATU causes issues. Oxyma is less basic than HOAt/DIPEA systems and suppresses racemization effectively (Subirós-Funosas et al., 2009).
Validation: After cleavage, analyze the peptide via HPLC using a chiral column or compare against a synthesized diastereomeric standard (intentional synthesis of the (S)-epimer) to quantify racemization.
Steric Hindrance (Difficult Couplings)
The THP ring at the
-position acts similarly to a -branched amino acid (like Val, Ile) but with greater bulk.
Symptom: Incomplete coupling (positive Kaiser test).
Intervention:
Double Coupling: Repeat the coupling step with fresh reagents.
Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF to improve resin swelling and kinetics.
Temperature: If heating is absolutely necessary, limit to
and reduce base concentration.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.
Albericio, F., & Tulla-Puche, J. (2008). The Power of ChemMatrix Resin. International Journal of Peptide Research and Therapeutics.
Luckose, F., et al. (2015). Effects of amino acid derivatives on physical, mental, and physiological activities. Critical Reviews in Food Science and Nutrition. (Context on THP-Glycine derivatives).
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
Application of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate in drug discovery
Application Note: Physicochemical Optimization of Peptidomimetics using (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Executive Summary This guide details the application of (R)-Methyl 2-amino-2-(tetrahydro-2H-p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Physicochemical Optimization of Peptidomimetics using (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
Executive Summary
This guide details the application of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (CAS: 477585-43-6 / Free Acid Precursor CAS: 811842-25-8) as a strategic building block in drug discovery.[1]
In modern medicinal chemistry, the Tetrahydropyran (THP) moiety serves as a critical bioisostere for the cyclohexyl group.[2] While cyclohexane provides steric bulk necessary for hydrophobic pocket filling, it often suffers from high lipophilicity (cLogP) and poor aqueous solubility. The THP analog introduces an ether oxygen, acting as a hydrogen bond acceptor and lowering cLogP by approximately 1.0–1.5 log units without significantly altering the steric profile.
This protocol covers the mechanistic rationale , synthetic preparation , and peptide coupling workflows for integrating this motif into small molecules and peptide therapeutics.
Strategic Application: The "Polar Bioisostere" Logic
The primary utility of this compound lies in Multiparametric Optimization (MPO) . When a lead compound containing a cyclohexylglycine or phenylalanine residue exhibits poor metabolic stability or solubility, substituting with the THP-analog is a validated rescue strategy.[1]
Dissolution: Dissolve 17 mmol (approx. 5.2 g) of the Cbz-protected precursor in 75 mL MeOH and 25 mL THF. Ensure complete solvation to prevent catalyst poisoning.
Catalyst Addition: Under a nitrogen blanket, carefully add 500 mg of 5% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.
Hydrogenation: Purge the vessel with
gas. Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature (20–25°C) for 24 hours.
Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material spot (higher
) should disappear, yielding a ninhydrin-active baseline spot.[1]
Work-up: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with 20 mL MeOH.
Isolation: Concentrate the filtrate in vacuo (rotary evaporator, <40°C) to yield the title compound as a colorless oil.
Yield Expectation: Quantitative (>95%).
Storage: Use immediately or store as HCl salt at -20°C.[1]
Protocol B: Hydrolysis to Free Acid (For SPPS Applications)
Objective: To convert the methyl ester to the free acid for Solid Phase Peptide Synthesis (SPPS).
Stir at 0°C for 30 minutes, then warm to RT for 2 hours.
Neutralize to pH 7.0 with 1M HCl.
Evaporate THF. Lyophilize the aqueous phase to obtain the crude amino acid salt, or protect the amine (e.g., with Fmoc-OSu) in situ for SPPS usage.
Visualizing the Workflow
The following diagram illustrates the decision logic and synthetic pathway for utilizing this building block in lead optimization.
Caption: Workflow demonstrating the strategic replacement of hydrophobic residues with the THP-bioisostere to improve ADME properties.
Critical Considerations & Troubleshooting
Stereochemistry Integrity: The (R)-configuration is critical for biological recognition.[1] Avoid strong bases during coupling to prevent racemization at the alpha-carbon.[1]
Coupling Efficiency: The THP ring is sterically demanding (similar to isoleucine or valine). Use high-efficiency coupling reagents like HATU or COMU rather than standard EDC/NHS if reaction rates are slow.[1]
Solubility: The methyl ester is soluble in organic solvents (DCM, EtOAc). The free amino acid zwitterion is water-soluble; desalting columns (C18) are recommended for purification after hydrolysis.[1]
References
Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. (Discusses THP as a bioisostere for cyclohexane to modulate pKa and ADME).
[1]
Synthesis of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate. ChemicalBook Protocol Data. (Specific reaction conditions for hydrogenation of the Cbz-precursor).
[1]
Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (General principles of ether-for-methylene substitution).
[1]
Effects of amino acid derivatives on physical and physiological activities. Critical Reviews in Food Science and Nutrition. (Context on amino acid derivative applications).
[1]
Application Notes & Protocols: A Guide to the Synthesis of Constrained Peptides Using (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
Introduction: The Imperative for Conformational Constraint in Peptide Drug Discovery Peptides represent a highly attractive class of therapeutic agents due to their high specificity, potency, and low intrinsic toxicity....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Conformational Constraint in Peptide Drug Discovery
Peptides represent a highly attractive class of therapeutic agents due to their high specificity, potency, and low intrinsic toxicity. However, their inherent conformational flexibility often leads to poor metabolic stability and reduced binding affinity, limiting their therapeutic potential.[1] A proven strategy to overcome these limitations is the introduction of conformational constraints, which rigidify the peptide backbone into a bioactive conformation.[2] This pre-organization minimizes the entropic penalty upon binding to a biological target and can significantly enhance proteolytic resistance, bioavailability, and receptor selectivity.
One of the most effective methods to impose such constraints is the incorporation of unnatural amino acids (UAAs) with sterically demanding or cyclic side chains.[1] The α,α-disubstituted spirocyclic amino acid, (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid , is an exemplary building block for this purpose. The tetrahydropyran (THP) ring, positioned at the α-carbon, imparts a significant steric hindrance that restricts the phi (Φ) and psi (Ψ) backbone dihedral angles, thereby locking the peptide into a more defined secondary structure. This guide provides a comprehensive overview and detailed protocols for the preparation of the Fmoc-protected building block derived from (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate and its subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
The Building Block: From Amino Ester to SPPS-Ready Fmoc-Protected Acid
The journey from the commercially available methyl ester to a building block suitable for Fmoc-based SPPS involves two critical transformations: N-terminal protection with the Fmoc group and subsequent saponification of the methyl ester to unveil the free carboxylic acid necessary for peptide coupling.
Physicochemical Properties
A close analog, Fmoc-4-amino-tetrahydropyran-4-carboxylic acid, provides valuable insight into the expected properties of our target building block. These characteristics are crucial for handling, storage, and reaction setup.
The synthesis is a sequential two-step process. First, the primary amine of the starting material is protected with a base-labile Fmoc group. Second, the methyl ester is hydrolyzed under basic conditions carefully chosen to be orthogonal to the Fmoc group, yielding the final carboxylic acid.
Caption: Workflow for preparing the SPPS-ready amino acid.
Protocol 1: Nα-Fmoc Protection of the Amino Ester
Rationale: The protection of the α-amino group is mandatory to prevent self-polymerization during peptide synthesis.[4] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protection of choice for modern SPPS due to its stability in acidic conditions and its lability to mild bases (e.g., piperidine), ensuring orthogonality with acid-labile side-chain protecting groups.[4][] We will utilize Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), which is generally preferred over Fmoc-Cl as it is more stable and leads to fewer side reactions.[6] The reaction is performed in a biphasic system (THF/water) with sodium bicarbonate as a mild base to neutralize the released N-hydroxysuccinimide.[6]
Dissolve (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate in a 1:1 mixture of THF and water.
Add NaHCO₃ to the solution and stir until it dissolves.
In a separate flask, dissolve Fmoc-OSu in THF.
Slowly add the Fmoc-OSu solution to the amino ester solution at room temperature with vigorous stirring.
Allow the reaction to stir overnight at room temperature. Monitor reaction completion by TLC or LC-MS.
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
Extract the remaining aqueous solution three times with ethyl acetate.
Combine the organic layers and wash sequentially with 1 M HCl (twice) and brine (twice).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected methyl ester, which can be purified by column chromatography if necessary.
Protocol 2: Saponification of the Fmoc-Protected Methyl Ester
Rationale: The carboxylic acid moiety is required for activation and coupling to the N-terminal amine of the growing peptide chain on the solid support. Saponification (ester hydrolysis) is a standard method, but conditions must be carefully controlled to avoid premature cleavage of the Fmoc group.[7] While strong bases like NaOH can be used, they increase the risk of Fmoc deprotection and racemization.[8] A milder approach using lithium hydroxide (LiOH) in a THF/water mixture at controlled temperatures is effective and minimizes side reactions.[8]
Dissolve the Fmoc-protected methyl ester in a 3:1 mixture of THF and water.
Cool the solution to 0 °C in an ice bath.
Add LiOH·H₂O in one portion and stir the reaction at 0 °C.
Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
Upon completion, remove the THF under reduced pressure.
Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1 M HCl. A white precipitate should form.
Extract the product with ethyl acetate three times.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure to yield the final product, Fmoc-(R)-amino-(tetrahydro-2H-pyran-4-yl)acetic acid . The product can be further purified by recrystallization or flash chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this sterically hindered amino acid into a growing peptide chain requires robust coupling conditions to overcome the steric barrier and ensure high coupling efficiency.
The Fmoc-SPPS Cycle
The synthesis of the peptide proceeds in a cyclical manner on a solid support resin. Each cycle consists of Nα-Fmoc deprotection, followed by the coupling of the next Fmoc-protected amino acid.[9]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 3: SPPS Coupling of Fmoc-(R)-amino-(tetrahydro-2H-pyran-4-yl)acetic acid
Rationale: α,α-disubstituted amino acids, such as our target building block, are notoriously difficult to couple due to steric hindrance at the α-carbon.[10] Standard coupling reagents may lead to low yields or incomplete reactions. Therefore, more potent activating reagents are required. HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that has proven effective for hindered couplings.[11][12] Its use, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), promotes the rapid formation of the activated ester, driving the reaction to completion.[9] A double coupling strategy is often recommended to ensure maximum incorporation.
Materials:
Fmoc-deprotected peptide-resin (1.0 eq of reactive sites)
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 10 minutes.
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.
Activation and Coupling (1st Coupling):
In a separate vial, dissolve Fmoc-(R)-amino-(tetrahydro-2H-pyran-4-yl)acetic acid (4.0 eq) and HCTU (3.9 eq) in a minimal amount of DMF.
Add DIEA (8.0 eq) to the activation mixture and vortex for 1-2 minutes.
Immediately add the activated amino acid solution to the washed, deprotected resin.
Agitate the reaction vessel for 1-2 hours at room temperature.
Monitoring and Washing: Perform a Kaiser test (or other appropriate test for secondary amines) to check for reaction completion. After the coupling time, drain the reaction solution and wash the resin with DMF (3 times).
(Optional but Recommended) Double Coupling: Repeat steps 4 and 5 to ensure the reaction goes to completion.
Final Wash: After the final coupling step, wash the resin thoroughly with DMF (5 times) and DCM (3 times) and dry the resin under vacuum if the synthesis is complete, or proceed to the next deprotection step.
Peptide Cleavage, Purification, and Characterization
Once the peptide sequence is fully assembled, the final steps involve cleaving the peptide from the solid support, removing side-chain protecting groups, and purifying and characterizing the final product.
Analytical Workflow
Caption: Standard workflow for peptide cleavage and analysis.
Protocol 4: Cleavage and Deprotection
Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.[4] Scavengers are included in the cleavage cocktail to trap the highly reactive cationic species generated during this process, preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine.[2] A common and effective cocktail is Reagent K.
Agitate the mixture at room temperature for 2-3 hours.
Filter the resin and collect the filtrate containing the peptide.
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Concentrate the TFA solution to a small volume under a stream of nitrogen.
Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether with stirring.
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
Dry the crude peptide pellet under vacuum.
Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying it to the desired level. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final peptide, verifying that the correct sequence was synthesized.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed.[14][15] These techniques provide information on the peptide's solution-state conformation, allowing researchers to verify that the incorporation of the tetrahydropyran-containing amino acid did indeed induce the desired structural constraint.[2][16]
Troubleshooting Guide
The synthesis of peptides containing sterically hindered unnatural amino acids can present unique challenges.
Issue
Potential Cause(s)
Recommended Solution(s)
Low Coupling Efficiency / Deletion Sequence
1. Insufficient activation of the hindered amino acid. 2. Steric hindrance preventing access to the N-terminal amine. 3. On-resin peptide aggregation.
1. Use a more potent coupling reagent (e.g., HATU, COMU).[12] 2. Perform a double coupling with fresh reagents. 3. Increase the coupling time (e.g., up to 4 hours). 4. For aggregation, switch to a more solvating solvent like NMP or use chaotropic salts.[17]
Racemization of the Amino Acid
Over-activation or prolonged exposure to basic conditions during coupling.
1. Minimize the pre-activation time. 2. Use an additive like OxymaPure with DIC, which is known to suppress racemization. 3. Avoid using excess base where possible.
Incomplete Cleavage from Resin
Insufficient cleavage time or TFA cocktail not potent enough for the linker.
1. Extend the cleavage time to 4 hours. 2. Ensure the correct TFA cocktail is used for the specific resin linker.
Side Product Formation during Cleavage
Inadequate scavenging of reactive cationic species.
1. Ensure scavengers are fresh and used in the correct proportions (e.g., Reagent K). 2. If the peptide is rich in Arg(Pbf), add extra triisopropylsilane (TIS) to the cocktail.
Conclusion
The incorporation of (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a powerful tool for generating conformationally constrained peptides. The spirocyclic tetrahydropyran moiety effectively restricts backbone flexibility, offering a promising avenue for enhancing the therapeutic properties of peptide drug candidates. The protocols outlined in this guide, from the synthesis of the SPPS-ready building block to its efficient incorporation into peptide chains, provide a robust framework for researchers in drug discovery and peptide science. While the steric hindrance of this amino acid necessitates potent coupling strategies, the resulting structural benefits justify the synthetic considerations, paving the way for the development of next-generation peptide therapeutics with improved stability and efficacy.
References
Carpino, L. A., & Han, G. Y. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved February 7, 2026, from [Link]
Verdi, J., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved February 7, 2026, from [Link]
Subiros-Funosas, R., et al. (2022).
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 7, 2026, from [Link]
Mitra, S., et al. (2020). Conformational landscape of substituted prolines. PMC - PubMed Central.
Zhang, W., et al. (2014). Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid. Google Patents.
Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central.
Miller, M. J., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. Retrieved February 7, 2026, from [Link]
Gilon, C., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.
Houben-Weyl. (n.d.). 2.2 Carboxy Group. Retrieved February 7, 2026, from a source providing access to Houben-Weyl Methods of Organic Chemistry.
Balaram, P. (n.d.). Proton NMR studies of peptide conformations. Indian Academy of Sciences. Retrieved February 7, 2026, from [Link]
Payne, A., et al. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Chemistry – A European Journal.
Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Retrieved February 7, 2026, from [Link]
Albericio, F., et al. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved February 7, 2026, from [Link]
Aurelio, L., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved February 7, 2026, from [Link]
Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-4H-Pyran Derivatives
Introduction: The Versatility of the 2-Amino-4H-Pyran Scaffold The 2-amino-4H-pyran motif is a privileged heterocyclic scaffold that forms the core of a multitude of compounds with significant biological and pharmacologi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of the 2-Amino-4H-Pyran Scaffold
The 2-amino-4H-pyran motif is a privileged heterocyclic scaffold that forms the core of a multitude of compounds with significant biological and pharmacological activities. These derivatives are of considerable interest in medicinal chemistry due to their broad spectrum of properties, including anticancer, anti-inflammatory, antimicrobial, anticoagulant, and diuretic activities.[1] Their utility also extends to industrial applications as pigments, photoactive materials, and biodegradable agrochemicals.
The power of this scaffold lies in the efficiency with which it can be synthesized and the ease of generating diverse molecular libraries. The most prominent and widely adopted method is a one-pot, multicomponent reaction (MCR), which offers high atom economy, operational simplicity, and often environmentally benign conditions.[2] This guide provides an in-depth exploration of the prevalent three-component synthesis, detailing the underlying mechanism, a robust experimental protocol, and methods for validation.
The Cornerstone of Synthesis: The Three-Component Reaction Mechanism
The synthesis of 2-amino-4H-pyrans is a classic example of a tandem Knoevenagel-Michael reaction.[3][4] This elegant one-pot process brings together three simple starting materials—an aldehyde, an active methylene nitrile (typically malononitrile), and a 1,3-dicarbonyl compound (such as dimedone or ethyl acetoacetate)—to rapidly construct the complex pyran ring.
The causality behind this reaction sequence, typically facilitated by a base catalyst, can be understood through three key steps:
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and malononitrile. The base deprotonates the acidic α-carbon of malononitrile, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic α,β-unsaturated dinitrile intermediate (an arylidenemalononitrile).[3]
Michael Addition: The 1,3-dicarbonyl compound, also deprotonated by the base to form an enolate, acts as a nucleophile. It attacks the β-carbon of the arylidenemalononitrile intermediate in a conjugate or Michael addition, forming a new carbon-carbon bond and a larger, acyclic intermediate.[3]
Intramolecular Cyclization & Tautomerization: The final, ring-closing step involves the nucleophilic attack of the enolic hydroxyl group onto one of the nitrile groups of the intermediate. This intramolecular cyclization forms the six-membered pyran ring. A subsequent tautomerization of the resulting imine affords the stable, final 2-amino-4H-pyran product.[3][5]
Technical Application Note: Enantioselective Isolation of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
Executive Summary & Structural Analysis[1] Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate represents a critical class of non-natural -amino esters used as intermediates in the synthesis of pharmaceutical inhibitors (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Analysis[1]
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate represents a critical class of non-natural
-amino esters used as intermediates in the synthesis of pharmaceutical inhibitors (e.g., for targets requiring bulky aliphatic side chains).
Structural Challenges for Chiral Separation[1]
Primary Amine (
): Highly polar and basic. Causes peak tailing on traditional silica-based chiral stationary phases (CSPs) due to silanol interactions.
Tetrahydropyran Side Chain: This group is aliphatic and non-aromatic.
Implication: CSPs relying heavily on
- interactions (e.g., Pirkle-type Whelk-O 1) will likely fail without derivatization.
Opportunity: The ether oxygen in the pyran ring offers a hydrogen-bond acceptor site, potentially aiding separation on polysaccharide phases.
Ester Moiety: Allows for enzymatic hydrolysis (kinetic resolution) and provides a handle for hydrogen bonding.
This guide details three distinct protocols ranging from analytical quality control (QC) to preparative scale-up.
Method A: Direct Chiral HPLC (Analytical QC)
Best for: Rapid purity checks, reaction monitoring, and QC of the hydrochloride salt.
The "Gold Standard" Approach: Crown Ether Phase
For
-amino acids and their esters containing a primary amine, Crown Ether phases are the most robust choice. They function via a host-guest complexation mechanism where the ammonium ion () inserts into the crown ether cavity.
Protocol 1: Crownpak CR-I(+) / CR(+)
Stationary Phase: Chiral Crown Ether (18-crown-6 derivative) coated or immobilized on silica (e.g., Daicel CROWNPAK CR-I(+) ).
Mobile Phase: Aqueous Perchloric Acid (
) with Methanol.
Standard Mix:
.
Temperature: Lower temperatures (
) often improve separation factors () by stabilizing the ammonium-crown complex.
Flow Rate:
(Column dimension dependent).
Mechanism of Action:
The protonated primary amine forms three hydrogen bonds with the oxygens of the crown ether. The chiral discrimination arises from the steric fit of the tetrahydropyran side chain against the chiral barrier of the crown ether backbone.
Technical Note: Avoid unbuffered water or high pH. The amine must be fully protonated for this mechanism to work.
Alternative: Zwitterionic Ion-Exchange (ZWIX)
If the Crown Ether method yields insufficient retention, Zwitterionic Cinchona alkaloid-based phases (e.g., CHIRALPAK ZWIX(+) ) are the modern alternative.
Mobile Phase:
with Formic Acid + Diethylamine (DEA).
Mechanism: Simultaneous ionic interaction (anion exchange with the acid/ester) and hydrogen bonding.
Method B: Derivatization & Polysaccharide HPLC
Best for: Complex matrices where the amine might interfere, or if Method A is unavailable.
Since the tetrahydropyran ring lacks aromaticity, derivatizing the amine with an aromatic group significantly enhances recognition on polysaccharide columns (Amylose/Cellulose derivatives) by introducing
- interaction sites.
Protocol 2: N-Derivatization Screen
Derivatization: React the sample with Benzyl chloroformate (Cbz-Cl) or Fmoc-Cl under Schotten-Baumann conditions.
Reaction: Sample (
) + () + () in .
Column Screening:
Primary:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .
Mobile Phase:
.
Optimization: If resolution (
) , switch to Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), which offers unique selectivity for ether-containing molecules like the pyran ring.
Best for: Manufacturing gram-to-kilogram quantities of enantiopure material.
Lipases are highly effective at distinguishing the chirality of the
-carbon in amino esters. Candida antarctica Lipase B (CAL-B) is the industry standard for this transformation.
Protocol 3: Lipase-Mediated Hydrolysis
This method relies on the enzyme selectively hydrolyzing the ester of the L-enantiomer (typically) to the free acid, leaving the D-ester intact (or vice versa).
Reaction Setup:
Substrate: Dissolve racemic Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate in MTBE (Methyl tert-butyl ether) or Toluene .
Monitoring: Track conversion via HPLC (Method A). Stop reaction at
conversion (theoretical maximum yield).
Workup:
The reaction mixture will contain (S)-Acid (aqueous phase) and (R)-Ester (organic phase).
Separate phases.[1] Acidify the aqueous phase to precipitate the amino acid or extract it. Evaporate the organic phase to recover the enantiopure ester.
Visualized Workflows
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal chiral separation strategy based on scale and resource availability.
Enzymatic Resolution Process Flow
Figure 2: Workflow for the kinetic resolution of the racemic ester using Lipase B.
MTBE usually gives higher E-values (Enantiomeric Ratio).
Enzyme
CAL-B (Novozym 435)
Most versatile for steric bulk like pyran rings.
Temperature
Higher temp increases rate but may lower selectivity ().
pH
Maintain pH with auto-titrator if scaling up (acid production drops pH).
References
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Retrieved from [Link]
Svedas, V. K., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures. Journal of Chromatography A. Retrieved from [Link]
Chiral Technologies. (n.d.). Application Guide for ZWIX Columns. Retrieved from [Link]
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.
Analytical methods for characterizing peptides with (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
Application Note: Analytical Characterization of Peptides Containing (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Executive Summary The incorporation of non-standard amino acids such as (R)-Methyl 2-amino-2-(te...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Analytical Characterization of Peptides Containing (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
Executive Summary
The incorporation of non-standard amino acids such as (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (referred to herein as (R)-THP-Gly-OMe ) into peptide sequences is a potent strategy for enhancing metabolic stability and inducing specific conformational constraints.[1] Unlike its carbocyclic analog (cyclohexylglycine), the tetrahydropyran (THP) ring introduces polarity and hydrogen-bonding potential via the ether oxygen, significantly altering the peptide's physicochemical profile.[1]
This guide provides a rigorous analytical framework for characterizing peptides containing this moiety.[2] It addresses the specific challenges of chiral resolution (distinguishing the (R)-enantiomer from the (S)-impurity), structural verification (NMR assignment of the THP ring), and ester stability monitoring.[1]
Structural Identification: High-Resolution NMR
The THP ring presents a distinct spectral signature.[2] Unlike aliphatic side chains, the ether oxygen deshields the adjacent protons, creating a diagnostic chemical shift pattern.[1][2]
H NMR Assignment Strategy
The (R)-THP-Gly-OMe residue contains a chiral
-carbon and a non-aromatic heterocyclic side chain.[1][2]
-Proton (): Typically appears as a doublet (or dd) in the 4.2 – 4.6 ppm range, deshielded by the adjacent ester and amide functionalities.[1]
THP Ring Protons:
Positions 2 & 6 (
): These protons are adjacent to the ether oxygen.[1][2] They appear as complex multiplets in the 3.8 – 4.0 ppm range (equatorial) and 3.2 – 3.4 ppm (axial).[1][2]
Position 4 (
): The methine proton connecting the ring to the -carbon.[1] Found typically at 1.9 – 2.1 ppm .[2]
Solvent Selection: Dissolve 1-2 mg of peptide in 600
L of DMSO- .[2] DMSO is preferred over to prevent aggregation and ensure sharp amide proton signals.[1][2]
Acquisition:
Run a standard 1D
H spectrum (min. 64 scans).
Mandatory 2D Experiments:
COSY: To trace the spin system from the amide NH
(THP).
HSQC: To distinguish the ether-adjacent carbons (
~67 ppm) from the alkyl carbons ( ~29 ppm).
Chiral Purity Analysis (Enantiomeric Excess)
The biological activity of the peptide is often strictly dependent on the (R)-configuration.[1][2] The (S)-enantiomer is a common impurity arising from racemization during coupling or starting material contamination.[1][2]
Method Development Strategy
Direct chiral separation of the peptide is often difficult.[1][2] The most robust approach involves analyzing the hydrolyzed fragment or the building block prior to coupling.[1][2] However, for the intact peptide (if short), Polysaccharide-based Chiral Stationary Phases (CSPs) are effective.[1]
Recommended Column:Chiralpak IC or Chiralpak AD-H (Amylose-based).[1][2] The immobilized nature of the IC column allows for more aggressive solvents if the peptide has low solubility.[1][2]
Note: If the peptide is not soluble in Hexane/IPA, switch to a Reverse-Phase Chiral Method using a Chiralpak IM column with Water/Acetonitrile gradients.[1][2]
Mass Spectrometry & Fragmentation Profiling
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula and sequence.[1][2]
Fragmentation Pathway (MS/MS)
In Collision-Induced Dissociation (CID), the (R)-THP-Gly-OMe moiety exhibits characteristic neutral losses:
Strategic Incorporation of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate for Advancing Structure-Activity Relationship (SAR) Studies of Bioactive Peptides
Application Note & Protocol Guide Abstract The rational design of peptide-based therapeutics is a cornerstone of modern drug discovery. Modulating the pharmacokinetic and pharmacodynamic properties of bioactive peptides...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract
The rational design of peptide-based therapeutics is a cornerstone of modern drug discovery. Modulating the pharmacokinetic and pharmacodynamic properties of bioactive peptides often involves the strategic incorporation of non-natural amino acids.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, a conformationally constrained glycine analog, in the systematic structure-activity relationship (SAR) studies of bioactive peptides. The introduction of the tetrahydropyran moiety imposes significant conformational rigidity, a critical tool for elucidating the bioactive conformation of a peptide and enhancing its metabolic stability.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and drug design.
Introduction: The Imperative for Conformational Constraint in Peptide Drug Design
Bioactive peptides are promising therapeutic candidates due to their high specificity and low toxicity.[5] However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[4] The incorporation of non-natural amino acids that introduce conformational constraints is a powerful strategy to overcome these limitations.[6][7] By locking the peptide backbone into a more defined geometry, researchers can probe the specific spatial arrangement of side chains required for optimal biological activity.[8]
(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, with its bulky and rigid tetrahydropyran ring, serves as an excellent tool for this purpose. Its incorporation can lead to peptides with enhanced resistance to enzymatic degradation and improved receptor binding profiles.[2][3] This application note will detail the rationale and practical execution of its use in SAR studies.
Physicochemical Properties of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
The primary goal of incorporating (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is to systematically replace native amino acid residues in a bioactive peptide to understand the structural requirements for its activity. This process, known as an "alanine scan" or, in this case, a "constrained analog scan," helps to identify key residues and their optimal conformations.[11]
Caption: Workflow for SAR studies using constrained amino acids.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptide Analogs
This protocol outlines the incorporation of Fmoc-(R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid into a peptide sequence using a standard Fmoc/tBu strategy.[12][13]
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
Fmoc Deprotection:
Drain the DMF.
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
Drain the solution.
Repeat the piperidine treatment for 15 minutes.
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Amino Acid Coupling (Natural Amino Acids):
Prepare the coupling solution: Dissolve Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.).
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
Wash the resin as in step 2.
Incorporation of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate:
Follow the same procedure as in step 3, using Fmoc-(R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid. Due to potential steric hindrance, a double coupling may be necessary.[6]
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.[14]
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
Cleavage and Deprotection:
Wash the resin with DCM and dry under vacuum.
Add the cleavage cocktail to the resin and agitate for 2-3 hours.[12]
Filter the resin and collect the filtrate.
Precipitate the crude peptide in cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Purification of Peptide Analogs
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16]
Materials:
RP-HPLC system with a C18 column
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: 0.1% TFA in acetonitrile
Crude peptide dissolved in a minimal amount of Mobile Phase A
Procedure:
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.
HPLC Method:
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
Inject the peptide solution.
Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min for analytical scale or adjusted for preparative scale.
Fraction Collection: Collect fractions corresponding to the major peak.
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.
Protocol 3: Characterization of Peptide Analogs
The identity and purity of the synthesized peptides are confirmed using mass spectrometry and analytical HPLC.[17][18]
Techniques:
Analytical RP-HPLC: To confirm the purity of the final product. The conditions are similar to the purification protocol but on an analytical scale.[19]
Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[17][20]
Data Interpretation and SAR Analysis
The biological activity of the synthesized peptide analogs is then evaluated in relevant in vitro or in vivo assays.[21] The results are compiled to establish a structure-activity relationship.
Example Data Table:
Peptide Analog
Modification
IC50 (nM)
Relative Activity (%)
Native Peptide
-
10
100
Analog 1
Gly5 -> (R)-Thp-Gly
5
200
Analog 2
Ala8 -> (R)-Thp-Gly
50
20
Analog 3
Phe11 -> (R)-Thp-Gly
>1000
<1
(R)-Thp-Gly refers to (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.
Interpretation:
Analog 1: The increased activity suggests that a constrained conformation at position 5 is favorable for receptor binding.
Analog 2: The decreased activity indicates that the flexibility of the alanine side chain at position 8 is important, or the bulky tetrahydropyran group introduces a steric clash.
Analog 3: The significant loss of activity implies that the aromatic side chain of phenylalanine at position 11 is crucial for interaction with the receptor.
This systematic analysis allows for the identification of key structural features and guides the design of next-generation peptide therapeutics with improved properties.[11][22]
Conclusion
The incorporation of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is a valuable tool in the SAR-driven optimization of bioactive peptides. The protocols and workflow described in this guide provide a robust framework for researchers to systematically probe the conformational requirements of their peptide leads, ultimately accelerating the development of novel and more effective peptide-based drugs. The principles of conformational constraint are fundamental to modern medicinal chemistry, and the application of this specific non-natural amino acid offers a practical and powerful approach to peptide design and optimization.[23]
References
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride | AMERICAN ELEMENTS. Available from: [Link]
Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. Available from: [Link]
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society. Available from: [Link]
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. Available from: [Link]
New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. Available from: [Link]
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Available from: [Link]
Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. Available from: [Link]
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. Available from: [Link]
Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed. Available from: [Link]
Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC. Available from: [Link]
(PDF) Non-protein amino acids in peptide design - ResearchGate. Available from: [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. Available from: [Link]
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Available from: [Link]
Conformationally Constrained Amino Acids in Peptide Design - ResearchGate. Available from: [Link]
Conformationally restricted peptides as tools in opioid receptor studies - PubMed. Available from: [Link]
Effective Structural Characterization Strategies for Peptides | BioPharmaSpec. Available from: [Link]
Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]
Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. Available from: [Link]
HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. Available from: [Link]
Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. Available from: [Link]
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC. Available from: [Link]
Structure-activity relationships and activity enhancement techniques of marine bioactive peptides (MBPs) - PubMed. Available from: [Link]
Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC - NIH. Available from: [Link]
The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - MDPI. Available from: [Link]
Bioactive Peptides in Culinary Spices and Their Potential Health Benefits - News-Medical. Available from: [Link]
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: THP-GLY-001
Status: Open for Resolution
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Overcoming Steric Hindrance and Low Yields in Amide Coupling[1]
Executive Summary
You are encountering low coupling efficiency with (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (CAS: 477585-43-6).[1] This building block, effectively a tetrahydropyran-4-yl substituted glycine, presents a classic "steric wall" problem. The bulky THP ring at the
-position creates significant steric hindrance, shielding the nucleophilic amine from attacking the activated carboxylic acid. Furthermore, standard coupling protocols (EDC/HOBt or HBTU) often lead to slow kinetics, incomplete conversion, and high risks of racemization due to prolonged reaction times.
This guide provides a validated troubleshooting framework, moving beyond standard peptide synthesis protocols to high-efficiency sterically demanding ligation methods.
Module 1: Diagnostic & Decision Framework
Before altering your chemistry, use this decision tree to isolate the failure mode.
Caption: Diagnostic logic flow for isolating steric vs. kinetic failure modes in THP-glycine coupling.
Module 2: The Steric Barrier & Reagent Selection
The Mechanism of Failure
The THP group is not just bulky; it is rigid. Unlike a flexible alkyl chain, the chair conformation of the pyran ring occupies a defined volume of space directly adjacent to the amine.
Kinetic Shielding: The amine is a secondary carbon attachment. The approaching activated ester (e.g., -OBt or -OAt) clashes with the ring hydrogens.[1]
Electronic Deactivation: While minor compared to sterics, the inductive effect of the ether oxygen can slightly reduce the nucleophilicity of the amine compared to a pure cyclohexyl analog.
Recommended Reagent Systems
Reagent Class
Specific Reagent
Suitability
Why?
Uronium (Standard)
HBTU / TBTU
Low
Generates OBt ester; leaving group is too slow for this steric bulk.[1]
Aminium (Advanced)
HATU / HOAt
High
The pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group effect), speeding up the reaction by ~10-100x over HOBt.
Oxyma-Based
COMU / Oxyma
Optimal
Preferred Choice. Safer (non-explosive) and often shows higher coupling efficiency than HATU for hindered amines with lower racemization risk.[1][2]
Acyl Fluoride
TFFH
Rescue
Generates an acid fluoride. Smallest possible leaving group (F-), minimizing steric clash. Use if HATU/COMU fails.
Module 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" (COMU/Oxyma)
Best for: Balancing high yield with preservation of the (R)-chiral center.[1]
Pre-activation: Dissolve the Carboxylic Acid, COMU, and Oxyma Pure in DMF. Add 1.0 equiv of Collidine. Stir at 0°C for 2-5 minutes . Note: Do not activate longer than 5 mins to avoid guanidinylation side reactions.
Amine Addition: In a separate vial, dissolve the THP-glycine amine salt in minimal DMF with remaining 2.0 equiv of Collidine.
Coupling: Add the amine solution to the activated acid mixture dropwise at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[3]
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (removes DMF), then 0.5M HCl (removes Collidine), then NaHCO3.
Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)
Best for: Extremely bulky acid partners where HATU/COMU fails.
Mechanism:
The acid fluoride is highly reactive but small, allowing it to slip past the THP steric wall.
Procedure:
Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in dry DCM or DMF.
Add DIPEA (2.5 equiv). Stir for 30 mins at 0°C to form the acid fluoride (monitor by TLC/LCMS; acid fluorides are often stable enough to observe).
Q1: I see the product mass, but also a +135 Da impurity. What is it?
A: This is likely the tetramethylguanidinium adduct .
Cause: Using HATU/HBTU with excess base or slow coupling rates allows the amine to react with the coupling reagent itself instead of the acid.
Fix: Switch to COMU (does not form this adduct) or ensure the acid is pre-activated properly before adding the amine.
Q2: My reaction is stuck at 50% conversion. Should I heat it?
A:Proceed with caution.
Heating (e.g., 40-60°C) increases conversion but exponentially increases the risk of racemizing the (R)-center of your amino ester or the
Better approach: Use Microwave irradiation at 50°C for a short burst (15-30 mins) rather than prolonged conventional heating.[1]
Alternative: Perform a "double coupling" (filter/isolate, then re-subject to fresh reagents).
Q3: Why Collidine instead of DIPEA?
A: DIPEA is a stronger base and can abstract the
-proton of the activated acid (forming an oxazolone), leading to epimerization. Collidine is weaker and sterically hindered, making it excellent for proton scavenging without causing unwanted deprotonation at chiral centers.
Visualizing the Pathway
Caption: Reaction pathway highlighting the critical junction between successful coupling and side reactions.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Comprehensive review covering HATU, COMU, and steric strategies).
[1]
Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Details on COMU vs HATU performance).
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development.
[1]
Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP.[1] (Discusses HOAt effect on sterics).
[1]
Purification strategies for peptides containing (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
The following Technical Support Center guide addresses the specific challenges associated with (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (referred to herein as (R)-THP-Gly-OMe ). This residue introduces two...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Center guide addresses the specific challenges associated with (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (referred to herein as (R)-THP-Gly-OMe ).
This residue introduces two distinct chemical risks that standard peptide protocols often overlook: steric-induced racemization (due to the bulky THP ring at the
-carbon) and ester hydrolysis (lability of the methyl ester).[1]
The (R)-THP-Gly-OMe moiety is structurally analogous to Phenylglycine.[1] The Tetrahydropyran (THP) ring is directly attached to the
-carbon. This creates significant steric hindrance and electronic induction that increases the acidity of the -proton.
Risk 1: Racemization (Epimerization): Under basic conditions (e.g., Fmoc removal with 20% Piperidine), the
-proton is easily abstracted, leading to an enolate intermediate that can repotonate from either face.[1] This results in a mix of (R) and (S) diastereomers which are notoriously difficult to separate.[2]
Risk 2: Ester Hydrolysis: The methyl ester is less stable than tert-butyl or ethyl esters.[1] Prolonged exposure to aqueous buffers at pH > 7.5 will hydrolyze the ester to the free acid (Mass -14 Da).
Handling Protocols
Parameter
Recommendation
Scientific Rationale
Coupling Reagents
DIC/Oxyma or DEPBT
Avoid HBTU/HATU with high DIEA. Oxyma suppresses racemization more effectively for bulky residues.
Fmoc Removal
0.1 M HOBt in 20% Piperidine
The addition of HOBt acidifies the deprotection mixture slightly, suppressing base-catalyzed racemization of the sensitive -proton.
Cleavage Cocktail
TFA/TIS/H2O (95:2.5:2.5)
Avoid nucleophilic scavengers like EDT unless Cys/Met are present. The THP ether is generally stable to TFA.
Storage
-20°C, Desiccated
Methyl esters hydrolyze with atmospheric moisture over time.[1]
Primary: C18 End-capped (e.g., Waters XBridge or Phenomenex Luna).[1]
Secondary (If Diastereomers Co-elute):Phenyl-Hexyl or PFP (Pentafluorophenyl) .[1]
Why? The THP ring is a cyclic ether. While not aromatic, its chair conformation creates a distinct "shape." Phenyl-based columns offer different steric selectivity (shape selectivity) compared to the linear alkyl chains of C18, often resolving subtle diastereomers that C18 misses [1, 5].[1]
Warning:DO NOT use Ammonium Bicarbonate or Phosphate buffers pH > 7. The methyl ester will hydrolyze during the fraction collection and drying process [2].
3. Gradient Optimization
The "Shallow Gradient" Rule: If the (R) and (S) epimers elute close together, flatten the gradient slope to 0.25% B per minute (e.g., 20% B to 30% B over 40 minutes). This maximizes the interaction time with the stationary phase.
Module 3: Troubleshooting & FAQs
Diagnostic Decision Tree
Use this logic flow to identify the root cause of impurity peaks.
Figure 2: Rapid diagnostic workflow for THP-Gly-OMe impurities.
Frequently Asked Questions
Q1: I see a "doublet" peak in my analytical HPLC, but the mass is correct. What is it?A: This is almost certainly the (S)-enantiomer (racemization).[1] The bulky THP group makes the
-proton acidic.
Fix: Review your synthesis. Did you use high temperature? Did you use strong bases? In purification, try a Phenyl-Hexyl column and a shallower gradient (0.5% B/min) to separate them.[1]
Q2: My target mass is consistently -14 Da lower than expected. Why?A: You have lost the methyl group; the ester has hydrolyzed to the carboxylic acid.
Fix: Check your buffers.[4] Are you using pH 7 or higher? Switch to 0.1% Formic Acid or TFA. Also, ensure you are not leaving the peptide in aqueous solution for days. Lyophilize immediately after collection.
Q3: Can I use Methanol instead of Acetonitrile?A: Yes, and it is often recommended. Methanol is a protic solvent and interacts differently with the ether oxygen in the THP ring compared to aprotic Acetonitrile. This change in solvation can often resolve peaks that co-elute in ACN [4]. Note: System backpressure will increase.[1]
Q4: Is the THP ring stable to TFA cleavage?A: Yes. The tetrahydropyran ring is an ether and is generally stable to standard 95% TFA cleavage conditions. It does not require specific scavengers. However, avoid strong Lewis acids (like BF3[1]·Et2O) which could open the ring.
References
Agilent Technologies. (2021). Efficient Purification of Synthetic Peptides at High and Low pH.[5] Application Note 5994-2346EN.[1] Link
Bachem. (2023). Peptide Purification Process & Methods: An Overview. Technical Guide.[4] Link
Phenomenex. (2018).[6] HPLC Troubleshooting Guide. Technical Note. Link
Shimadzu. (2012). Using a Phenyl Column When Separation with C18 Is Insufficient.[7] Technical Report C190-E155.[1] Link
Sigma-Aldrich (MilliporeSigma). (2020).[1] A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Analytix Reporter, Issue 15.[8] Link
Steinauer, R., et al. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis. ResearchGate.[6] Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Optimization of Solvent Systems for (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Incorporation
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Peptide Chemistry Division
Status: Open
Executive Summary
You are working with (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate , a bulky, non-proteinogenic amino acid derivative. Structurally, this is a tetrahydropyran (THP) analog of cyclohexylglycine.
The central conflict in your synthesis is the "Solubility-Stereochemistry Paradox":
Steric Bulk: The THP ring at the
-position creates significant steric hindrance, requiring high-energy activation and polar solvents (like DMF) to drive coupling kinetics.
Racemization Risk: The electron-withdrawing effect of the ester and the steric bulk stabilize the planar oxazolone intermediate, making the
-proton highly susceptible to abstraction. High-dielectric solvents (like DMF) stabilize the charged transition states leading to racemization.
This guide provides a solvent-engineering approach to resolve these conflicting requirements.
User Question: "My reaction mixture turns into a gel or precipitates when I try to couple to the THP-glycine amine. Standard DMF isn't working. What's happening?"
Technical Insight:
The THP group is lipophilic, but the ether oxygen introduces a dipole. When incorporated into a peptide backbone, this residue disrupts the typical
-sheet hydrogen bonding less than a proline but more than a leucine. However, the primary cause of gelling is often interchain aggregation driven by the growing peptide chain, which the bulky THP group fails to disrupt sufficiently in standard solvents.
The "Magic Mixture" Protocol
Standard dipolar aprotic solvents (DMF, NMP) may be insufficient. We recommend "doping" your solvent system to disrupt hydrogen bond networks without increasing basicity (which risks racemization).
Recommended Solvent Systems:
Solvent System
Composition (v/v)
Application Case
Mechanism of Action
Binary A
DCM / DMF (1:1)
Standard Coupling
Balances solubility (DMF) with low dielectric constant (DCM) to protect stereochemistry.
Chaos Mix
DCM / HFIP (9:1)
Severe Aggregation
HFIP (Hexafluoroisopropanol) is a potent H-bond donor. It solvates the peptide backbone, breaking aggregates. Note: Use only for coupling, not for base-labile steps.
Green Alt
2-MeTHF / CPME
Eco-Compliance
2-MeTHF offers higher polarity than THF but separates easily from water during workup.
Viscosity Fix
NMP / DMSO (4:1)
High MW Peptides
Reduces viscosity to improve diffusion rates for bulky THP residues.
Experimental Validation: Solubility Mapping
Before committing to a full synthesis, perform this micro-scale test:
Dissolve 5 mg of your growing peptide fragment in 100 µL of DCM.
Titrate with HFIP in 10 µL increments.
Endpoint: Clear solution with no Tyndall effect (laser scattering).
Result: If >20% HFIP is required, switch to a hybrid solid-phase/solution-phase strategy or fragment condensation.
Module 2: Coupling Efficiency & Kinetics
User Question: "I am seeing <40% conversion coupling Fmoc-AA-OH to the (R)-THP-Gly-OMe amine. Is the solvent affecting the reaction rate?"
Technical Insight:
Yes. The nucleophilicity of the amine is sterically shielded by the THP ring. In viscous solvents, the diffusion coefficient drops, reducing the frequency of effective collisions. Furthermore, solvents that strongly solvate the amine (via H-bonding to the THP ether oxygen) can create a "solvation shell" that further hinders attack.
Troubleshooting Workflow: The Stalled Reaction
Figure 1: Decision tree for troubleshooting stalled couplings involving sterically hindered THP-glycine derivatives.
Protocol for Difficult Couplings:
Solvent: DCM/DMF (1:1) or THF (if solubility permits).
Reagent: COMU or HATU (1.2 eq) + Oxyma Pure (1.2 eq).
Base: TMP (2,4,6-trimethylpyridine) or Collidine. Avoid DIPEA if possible, as stronger bases promote epimerization.
Concentration: High concentration (0.2 – 0.5 M) is critical to drive bimolecular kinetics against the steric barrier.
User Question: "I'm detecting 15% of the (S)-isomer (enantiomeric excess loss) after coupling. How do I stop this?"
Technical Insight:
The (R)-THP-Gly residue is prone to racemization via the oxazolone (azlactone) mechanism . This occurs when the activated carbonyl oxygen attacks the backbone amide nitrogen.
Solvent Effect: High dielectric constant solvents (DMF,
; DMSO, ) stabilize the ionic intermediate formed during oxazolone generation.
Low Dielectric Solvents: DCM (
) or THF () destabilize this pathway, preserving chirality.
Mechanism of Solvent-Induced Racemization
Figure 2: The influence of solvent polarity on the oxazolone pathway.[1] Polar solvents stabilize the transition state, increasing racemization.
The "Low-E" Protocol (For High Purity):
If stereopurity is the priority:
Solvent: Anhydrous DCM (Dichloromethane).
Co-solvent: If insolubility occurs, add minimal TFE (Trifluoroethanol) or HFIP. These fluorinated alcohols are acidic enough to suppress the basicity of the medium, inhibiting the proton abstraction that leads to racemization.
Temperature: Perform activation at 0°C, then warm to RT.
Base: Use Collidine instead of DIPEA/TEA. Collidine is sterically hindered and less likely to abstract the
-proton.
Module 4: Green Chemistry Alternatives
User Question: "We are moving away from DMF and DCM due to REACH regulations. What can I use?"
Technical Insight:
For this specific lipophilic amino acid, Green solvents can actually offer superior performance due to better compatibility with the THP ring.
2-MeTHF (2-Methyltetrahydrofuran):
Pros: Derived from biomass, higher boiling point than THF, separates from water (easy workup).
Performance: Excellent for suppressing racemization (low dielectric) while solubilizing the THP group better than neat THF.
Cyrene (Dihydrolevoglucosenone):
Pros: Cellulose-derived, dipolar aprotic replacement for NMP.
Cons: High viscosity. Must be diluted with a lower viscosity green solvent (e.g., Dimethyl Carbonate) to allow effective diffusion of the bulky amino acid.
TamiSolve® NxG:
Pros: Safer NMP replacement.
Performance: Good solubility, but high polarity (watch for racemization).
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504.
Albericio, F., &yman, J. (2018). "Choosing the Right Coupling Reagent for Peptides: A 25-Year Journey." Organic Process Research & Development, 22(7), 760–772.
Paradís-Bas, M., et al. (2016). "The role of HFIP in peptide chemistry." Peptide Science, 106(6), 843-852.
Jad, Y. E., et al. (2015). "Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis." ACS Sustainable Chemistry & Engineering, 3(11), 2637–2643.
Steinauer, R., et al. (1989). "Racemization of amino acid esters during coupling solvent effects." International Journal of Peptide and Protein Research, 34(4), 295-298.
Managing the stability of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate in solution
Technical Support Center: Stability Management of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Executive Summary: The Stability Paradox (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is a deceptively si...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability Management of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
Executive Summary: The Stability Paradox
(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is a deceptively simple building block. While the tetrahydropyran ring is chemically robust, the
-amino ester functionality creates a "stability paradox." It requires a free amine to react in nucleophilic substitutions (e.g., amide coupling), yet the moment the amine is deprotonated (free-based), the molecule begins a rapid cascade of self-destruction via dimerization and racemization .
This guide addresses the three primary degradation vectors:
Hydrolysis: Conversion of the ester to the carboxylic acid.
Critical Degradation Pathways
To manage stability, you must understand the enemy. The following diagram illustrates the mechanistic pathways that degrade your starting material (SM) once in solution.
Figure 1: The "Triangle of Instability." Note that the Free Base is the gateway to the most rapid degradation (DKP formation).
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "My LCMS shows a mass of [2M - 2xMeOH]."
Diagnosis:Diketopiperazine (DKP) Formation.
You have formed the cyclic dimer. This occurs when the free amine of one molecule attacks the methyl ester of another.
Cause: The solution was left at neutral or basic pH (pH > 7) for too long (minutes to hours).
The Science: The pyran ring adds steric bulk, but it does not prevent the formation of the 6-membered DKP ring, which is thermodynamically favored over the linear ester.
Solution:
Immediate: This reaction is irreversible. Discard the solution.
Prevention: Maintain the compound as the hydrochloride salt (pH < 4) until the exact moment of coupling. If neutralization is required (e.g., for extraction), keep the temperature at 0°C and use the solution within 15 minutes .
Scenario B: "The enantiomeric excess (ee%) dropped from 99% to 85%."
Diagnosis:Base-Catalyzed Racemization.
Cause: Exposure to base (even weak bases like Triethylamine or Diisopropylethylamine) without an immediate electrophile present.
The Science: The
-proton is acidic due to the electron-withdrawing ester and ammonium groups. Bases remove this proton, forming a planar enolate. When the proton returns, it has no facial preference, resulting in a racemic mixture.
Solution:
Protocol Adjustment: Use "One-Pot" neutralization-coupling. Do not pre-mix the amino ester with base. Add the base last or simultaneously with the coupling partner.
Solvent Switch: Avoid ketones (e.g., Acetone) or aldehydes, as they form Schiff bases which dramatically increase the acidity of the
-proton, accelerating racemization.
Scenario C: "Precipitate forming in aqueous buffer."
Diagnosis:Hydrolysis / Solubility Limit.
Cause: The methyl ester has hydrolyzed to the carboxylic acid (zwitterion), which often has different solubility properties, or the free base has oiled out.
The Science: Methyl esters are susceptible to hydrolysis.[1] At pH > 9 (saponification), the half-life can be minutes. At pH < 2, it is days/weeks.
Solution:
Buffer Choice: Avoid phosphate buffers at pH > 7.5. Use volatile buffers (ammonium formate) if analysis is required.
Storage: Store only as the dry HCl salt. Never store in solution.
Stability Data Matrix
Use this table to estimate the safe handling window for your compound in solution at 25°C.
Solvent System
pH Condition
Dominant Failure Mode
Estimated Stability ()
Water / MeOH
Acidic (pH 1-3)
Slow Hydrolysis
> 24 Hours
Water / Buffer
Neutral (pH 7)
Dimerization (DKP)
< 1 Hour
Water / Buffer
Basic (pH > 9)
Hydrolysis + Racemization
< 15 Minutes
DMF / DMSO
Neutral (Free Base)
Dimerization
< 30 Minutes
DMF / DMSO
With DIPEA (Base)
Racemization
< 2 Hours
Standard Operating Procedure (SOP): Safe Handling
To ensure integrity, follow this "Just-in-Time" preparation workflow.
Figure 2: The "Just-in-Time" Neutralization Protocol.
Detailed Protocol:
Preparation: Calculate stoichiometry based on the HCl salt (MW ~209.67 g/mol ), not the free base.
Dissolution: Dissolve the salt in your anhydrous solvent (DMF, DCM). The solution is stable in this state.
Activation:
Correct: Add your coupling partner (Acid/EDC or Acid Chloride) before adding the base.
Incorrect: Adding DIPEA to the amino ester and letting it stir while you weigh out the other reagent. This guarantees DKP formation.
Quench: If analyzing by LCMS, quench the aliquot immediately with 1% Formic Acid/Acetonitrile to re-protonate the amine and stop degradation.
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution in DMSO at -20°C?A: Only if it is the HCl salt . If you have neutralized it, no . Even at -20°C, the high concentration of free amine in DMSO favors dimerization (DKP) over time. Furthermore, DMSO is hygroscopic; absorbed water will hydrolyze the ester.
Q: Why is the methyl ester used instead of the t-butyl ester?A: The methyl ester is smaller and generally easier to install, but it is much more labile (reactive) toward hydrolysis and nucleophilic attack than the t-butyl ester. If your synthesis allows, switching to the (R)-t-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate would significantly improve stability against DKP and hydrolysis, though racemization risks remain similar.
Q: How do I separate the (R) and (S) enantiomers if racemization occurs?A: Separation is difficult on standard C18 columns. You will likely require a Chiral Stationary Phase (CSP).
Recommended Column: Chiralpak IA or IC (immobilized amylose/cellulose).
Mobile Phase: Hexane/IPA/Diethylamine (for free base) or Heptane/Ethanol/TFA (for salts).
References
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
Gilon, C., et al. (1981). "Cyclization of alpha-amino acid esters to diketopiperazines." Journal of the American Chemical Society.[2] Link (Foundational kinetics on DKP formation).
Kovacs, J., et al. (1971). "Racemization of Amino Acid Derivatives." The Journal of Organic Chemistry. Link (Mechanistic insight into base-catalyzed racemization of active esters).
Winitz, M., et al. (1956). "Studies on Coordination Compounds. XII. The Metal-catalyzed Racemization of Amino Acid Esters." Journal of the American Chemical Society.[2] Link (Demonstrates the risk of metal ions and Schiff bases in racemization).
Technical Support Center: Optimizing Coupling Reactions for (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
Welcome to the technical support center for the synthesis and optimization of coupling reactions involving (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate. This guide is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of coupling reactions involving (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with this unique, sterically hindered amino acid derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your experimental success.
(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is a valuable building block in medicinal chemistry.[1] However, the presence of the bulky tetrahydropyran ring adjacent to the amine can present challenges in achieving high yields and purity in coupling reactions. This guide will provide in-depth solutions to common issues encountered during its use.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, explaining the causality behind our recommended solutions.
Low Reaction Yield
Question: My coupling reaction with (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the coupling of this substrate are frequently due to incomplete reactions or the formation of side products. The steric hindrance from the tetrahydropyran moiety can slow down the desired reaction. Here are the primary factors to consider and strategies for improvement:
Inadequate Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid.[2][3] If this step is inefficient, the subsequent nucleophilic attack by the amine will be slow, leading to low conversion.
Solution: Choose a more potent coupling reagent. While carbodiimides like DCC or EDC are common, phosphonium (e.g., PyBOP) or uronium/aminium salts (e.g., HATU, HBTU) are often more effective for sterically hindered substrates.[2][4][5] HATU, in particular, is known for its high reactivity and ability to minimize racemization.[4][5]
Steric Hindrance: The bulky nature of both the amino acid derivative and potentially the carboxylic acid partner can impede the reaction.
Solution: Increasing the reaction temperature can help overcome the activation energy barrier.[6] Microwave-assisted synthesis can also be a powerful tool to accelerate reactions with hindered components.[7] Additionally, increasing the concentration of your reagents can drive the reaction forward.[8]
Sub-optimal Reagent Stoichiometry: Using an incorrect ratio of reagents can lead to unreacted starting materials.
Solution: A common starting point is to use a slight excess of the carboxylic acid and coupling reagent relative to the amine. A molar ratio of 1.2 equivalents of the carboxylic acid and 1.2 equivalents of the coupling reagent to 1 equivalent of the amine is a good starting point. For particularly difficult couplings, this can be increased.[9]
Aggregation: In some cases, the growing peptide chain can aggregate, leading to incomplete reactions.
Solution: Switching to a more polar solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can help to disrupt aggregation. The use of chaotropic salts or sonication can also be beneficial.[10][11]
Side Product Formation
Question: I'm observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?
Answer:
Side product formation is a common issue in amide coupling chemistry. Understanding the potential side reactions is key to mitigating them.
N-acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[12]
Solution: The addition of a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and readily reacts with the amine.[4][5]
Guanidinium By-product (with Uronium/Aminium Reagents): Reagents like HATU or HBTU can react with the primary amine to form an unwanted guanidinium by-product, consuming both the amine and the coupling reagent.[5]
Solution: The order of addition is critical. Pre-activating the carboxylic acid with the coupling reagent and a base for a few minutes before adding the amine is the generally recommended procedure to minimize this side reaction.[13]
Racemization
Question: Is racemization a significant risk with this α-substituted amino acid ester, and how can I prevent it?
Answer:
Yes, racemization is a potential concern for any chiral α-amino acid during activation.[5][10] The abstraction of the α-proton is facilitated by the activation of the carboxyl group, which can lead to a loss of stereochemical integrity.[5]
Mechanism of Racemization: The formation of an oxazolone intermediate is a common pathway for racemization, especially in the presence of a base.[5][14]
Suppression Strategies:
Use of Additives: Additives like HOBt and, more effectively, 1-Hydroxy-7-azabenzotriazole (HOAt) are known to suppress racemization by forming active esters that are more reactive towards the amine than they are towards oxazolone formation.[10] Coupling reagents that incorporate HOAt, such as HATU, are therefore highly recommended.[4][5]
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can reduce the rate of racemization.[5]
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA) to minimize base-catalyzed racemization.[5]
Difficult Purification
Question: The final product is highly polar and proving difficult to purify via standard silica gel chromatography. What are my options?
Answer:
The polarity of your final amide product, stemming from the tetrahydropyran and amide functionalities, can indeed make purification challenging.
Reverse-Phase Chromatography: This is often the most effective method for purifying polar compounds. Using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient is a standard approach.[15][16]
Salt Formation and Precipitation: If your final compound has a basic nitrogen, you can form a salt (e.g., with HCl or TFA) which may have different solubility properties, potentially allowing for crystallization or precipitation from a suitable solvent system.[16][17]
Ion-Exchange Chromatography: For compounds with ionizable groups, ion-exchange chromatography can be a powerful purification technique.[18]
Alternative Normal Phase: If you must use normal phase chromatography, consider using a more polar stationary phase like alumina (basic or neutral) or amino-functionalized silica.[16]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate?
While there is no single "best" reagent for all scenarios, for a sterically hindered substrate like this, uronium/aminium reagents are generally superior.
Reagent Class
Examples
Advantages
Disadvantages
Carbodiimides
DCC, EDC, DIC
Inexpensive, readily available.
Lower reactivity, risk of N-acylurea formation, racemization concern without additives.[2][4][12]
Phosphonium Salts
PyBOP, BOP
High reactivity, do not react with the amine component.[2][5]
Can be more expensive, by-products can be difficult to remove.
Uronium/Aminium Salts
HATU, HBTU, HCTU
Very high reactivity, low racemization (especially HATU), fast reaction times.[4][5]
Can form guanidinium side products if the order of addition is not controlled.
For this specific substrate, HATU is highly recommended due to its high efficiency with hindered amino acids and its inherent ability to suppress racemization.[4][5]
Q2: What is the optimal solvent for this coupling reaction?
The choice of solvent is crucial for ensuring all components remain in solution.
N,N-Dimethylformamide (DMF) is the most common and generally effective solvent for peptide coupling reactions due to its high polarity and solvating power.
Dichloromethane (DCM) can also be used, but solubility may be an issue, especially for larger peptides.[13]
N-Methyl-2-pyrrolidone (NMP) is an excellent alternative to DMF, particularly for preventing aggregation in difficult sequences.[10]
Q3: How should I monitor the reaction's progress?
Monitoring the disappearance of the limiting reagent (typically the amine) is key.
Thin Layer Chromatography (TLC): A quick and easy method. Staining with ninhydrin can specifically detect the primary amine.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the most detailed information, allowing you to track the consumption of starting materials and the formation of the desired product and any side products.
Q4: What is a standard reaction time to aim for?
Reaction times can vary significantly based on the reagents, temperature, and steric hindrance.
With highly active reagents like HATU, couplings can be complete in as little as 15-60 minutes at room temperature.[19]
With less reactive systems like EDC/HOBt, the reaction may require several hours to overnight.
It is always best to monitor the reaction to determine the optimal time rather than relying on a fixed duration.
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is optimized for high yield and low racemization when coupling a generic carboxylic acid to (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate.
To a solution of the carboxylic acid (1.2 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
Add a solution of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (1.0 eq) in a minimal amount of DMF.
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. The reaction is often complete within 1-2 hours.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash chromatography.
Protocol 2: Carbodiimide Coupling with Minimized Side Reactions
This protocol uses EDC and Oxyma Pure to mitigate N-acylurea formation and reduce racemization.
Dissolve the carboxylic acid (1.2 eq), (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (1.0 eq), and Oxyma Pure (1.2 eq) in DCM or DMF.
Cool the mixture to 0 °C in an ice bath.
Add EDC (1.2 eq) portion-wise to the stirred solution.
Allow the reaction to slowly warm to room temperature and stir overnight.
Monitor the reaction for the disappearance of the amine.
Work-up the reaction as described in Protocol 1. The urea by-product from EDC is water-soluble and can be removed during the aqueous washes.[4]
Visualizations and Diagrams
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Mechanism of carbodiimide activation and side reaction.
References
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
Reddit. (n.d.). HATU coupling - what's the best order?. Retrieved from [Link]
ACS Publications. (2010). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Retrieved from [Link]
PMC. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Retrieved from [Link]
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
American Elements. (n.d.). Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride. Retrieved from [Link]
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. Retrieved from [Link]
Google Patents. (n.d.). WO2022030380A1 - Polar organic solvent purification method....
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
ResearchGate. (2019). How to isolate a polar small molecule.... Retrieved from [Link]
Aapptec Peptides. (n.d.). Standard Coupling Procedures. Retrieved from [Link]
ACS Publications. (1966). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Optically Active Oxazolones. Retrieved from [Link]
Biological activity of peptides with (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate versus analogs
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced potency, stability, and selectivity is a continuous journey. The incorporation of non-proteinogenic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced potency, stability, and selectivity is a continuous journey. The incorporation of non-proteinogenic amino acids (NPAAs) represents a cornerstone of modern peptide drug design, offering a powerful tool to modulate the pharmacological properties of bioactive peptides. Among the vast arsenal of available NPAAs, (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate, a Cα-tetrasubstituted cyclic ether amino acid, presents a compelling scaffold for peptide modification. This guide provides a comprehensive comparison of the anticipated biological activity of peptides incorporating this unique amino acid versus relevant analogs, grounded in established principles of peptide science and structure-activity relationships (SAR).
The introduction of conformationally constrained amino acids, such as those with cyclic moieties, can profoundly influence a peptide's three-dimensional structure. This, in turn, dictates its interaction with biological targets, such as G protein-coupled receptors (GPCRs), enzymes, and ion channels. The tetrahydropyran ring of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate imposes significant steric constraints on the peptide backbone, restricting the available conformational space. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity and potency.
Unveiling the Structure-Activity Landscape: A Hypothetical Comparison
Table 1: Hypothetical Comparison of Biological Activity Markers for Peptides Containing (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate and Analogs
Feature
Peptide with (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
Peptide with Linear Aliphatic Analog (e.g., α-methyl-leucine)
Peptide with Proline Analog (e.g., 4-hydroxyproline)
Peptide with Aromatic Analog (e.g., Phenylalanine)
Conformational Rigidity
High
Moderate
High
Moderate
Receptor Binding Affinity
Potentially High
Variable
Potentially High
Variable
Metabolic Stability
High
Moderate
High
Moderate
Solubility
Moderate to High
Low to Moderate
High
Low
Cell Permeability
Potentially Enhanced
Variable
Variable
Variable
Causality Behind the Expected Performance: A Senior Application Scientist's Perspective
The predictions outlined in Table 1 are rooted in the fundamental principles of how amino acid structure influences peptide function.
Conformational Rigidity and Receptor Binding: The tetrahydropyran ring in (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate acts as a "molecular scaffold," locking the peptide backbone into a more defined conformation.[1] This pre-organization can be advantageous if the induced conformation mimics the bioactive conformation required for receptor binding. By reducing the number of non-productive conformations, the entropic cost of binding is lowered, which can translate to higher affinity.[2] In contrast, a linear aliphatic analog like α-methyl-leucine offers more flexibility, which may or may not be beneficial depending on the specific receptor requirements. Proline and its analogs are well-known for inducing turns in peptide chains, and the tetrahydropyran-containing amino acid may function as a proline mimetic, albeit with different steric and electronic properties.[3]
Metabolic Stability: A major hurdle in peptide drug development is their rapid degradation by proteases. The Cα-tetrasubstituted nature of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate provides steric hindrance around the adjacent peptide bonds, making them less accessible to proteolytic enzymes. This is a well-established strategy to enhance the in vivo half-life of peptides.[4] Linear and aromatic analogs with a single substituent at the alpha carbon are generally more susceptible to enzymatic cleavage.
Solubility and Cell Permeability: The ether oxygen within the tetrahydropyran ring can act as a hydrogen bond acceptor, potentially improving the solubility of the peptide in aqueous environments compared to purely hydrophobic aliphatic or aromatic analogs.[5] Enhanced solubility is often a desirable trait for drug candidates. Furthermore, the constrained conformation and potential for intramolecular hydrogen bonding can mask polar groups, which may facilitate passive diffusion across cell membranes, a key challenge for many peptide-based therapeutics.[6]
Experimental Workflows for Validation
To transform these informed hypotheses into concrete evidence, a systematic experimental approach is necessary. The following workflows outline the key experiments required to generate a definitive comparison guide.
Peptide Synthesis Workflow
The foundation of any comparative study lies in the successful synthesis of the target peptides. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this purpose.
Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including the custom-synthesized (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate or its analogs) using a coupling reagent such as HBTU/DIPEA and add it to the resin.
Capping (Optional): To terminate any unreacted chains, an optional capping step with acetic anhydride can be performed.
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Biological Activity Assays
A battery of in vitro assays is crucial to quantify and compare the biological activity of the synthesized peptide analogs.
Caption: In Vitro Biological Activity Assay Workflow.
Prepare cell membranes expressing the target receptor.
Incubate a constant concentration of a radiolabeled ligand with the membranes in the presence of increasing concentrations of the unlabeled peptide analogs.
Separate bound from free radioligand by filtration.
Quantify the radioactivity of the filters.
Determine the concentration of the peptide analog that inhibits 50% of the specific binding of the radioligand (IC50).
Functional Assay (cAMP Measurement for GPCRs):
Culture cells expressing the target GPCR.
Stimulate the cells with varying concentrations of the peptide analogs.
Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA kit.
Determine the concentration of the peptide that produces 50% of the maximal response (EC50).
Metabolic Stability Assay:
Incubate the peptide analogs in human plasma or serum at 37°C.
At various time points, quench the reaction and precipitate proteins.
Analyze the remaining amount of intact peptide by LC-MS/MS.
Calculate the in vitro half-life (t½) of each peptide.
Signaling Pathways: The Downstream Consequences of Peptide Binding
For peptides targeting GPCRs, the ultimate biological effect is determined by the downstream signaling cascades initiated upon receptor activation. Understanding these pathways is crucial for interpreting the results of functional assays.
Caption: A simplified Gs-coupled GPCR signaling pathway.
Upon binding of an agonist peptide, the GPCR undergoes a conformational change, leading to the activation of an associated heterotrimeric G protein.[7] The activated G protein then modulates the activity of an effector enzyme, such as adenylyl cyclase, which in turn alters the concentration of intracellular second messengers like cAMP. These second messengers then activate downstream kinases, leading to a cascade of phosphorylation events that ultimately result in a specific cellular response. The potency and efficacy of a peptide analog will determine the magnitude and duration of this signaling cascade.
Conclusion and Future Directions
The incorporation of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate into peptides holds significant promise for the development of novel therapeutics with improved pharmacological profiles. While direct comparative data remains to be published, the foundational principles of peptide chemistry and pharmacology provide a strong rationale for its potential to enhance conformational stability, receptor affinity, and metabolic resistance. The experimental workflows detailed in this guide provide a clear roadmap for researchers to systematically evaluate the biological activity of peptides containing this and other novel NPAAs. The resulting data will be invaluable in constructing a definitive structure-activity relationship and paving the way for the rational design of next-generation peptide drugs.
References
Albericio, F., & Subirós-Funosas, R. (2012). Solid-Phase Peptide Synthesis: A Practical Guide. CRC press. [Link]
Apostolopoulos, V., Bojarska, J., Chai, T. T., El-Seedi, H., Grabowiecka, A., Kaczmarek, R., ... & Vassilopoulou, V. (2021). A global review on peptides: therapeutics, industry, and future prospects. Molecules, 26(23), 7177. [Link]
Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical biology & drug design, 81(1), 136-147. [Link]
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203. [Link]
Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The current state of peptide drug discovery: back to the future?. Journal of medicinal chemistry, 61(4), 1382-1414. [Link]
Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262. [Link]
Hruby, V. J. (2002). Designing and redesigning of biologically active peptides and peptidomimetics. Peptide Science, 66(3), 140-153. [Link]
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707. [Link]
Marshall, G. R. (2013). The medicinal chemistry of peptides. In Burger's medicinal chemistry and drug discovery (pp. 1-46). John Wiley & Sons. [Link]
Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The structure and function of G-protein-coupled receptors. Nature, 459(7245), 356-363. [Link]
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. [Link]
Benchmarking the synthesis of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate against other non-natural amino acids
Benchmarking Synthetic Strategies for (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Executive Summary: The "THP Effect" in Peptidomimetics In modern drug discovery, the modulation of physicochemical properties w...
Author: BenchChem Technical Support Team. Date: February 2026
Benchmarking Synthetic Strategies for (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
Executive Summary: The "THP Effect" in Peptidomimetics
In modern drug discovery, the modulation of physicochemical properties without altering binding affinity is a paramount challenge. (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (referred to herein as (R)-THP-Gly-OMe ) serves as a critical bioisostere for (R)-Cyclohexylglycine and (R)-Phenylglycine.
Replacing a lipophilic cyclohexyl ring with a tetrahydropyran (THP) moiety introduces a polar ether oxygen, typically lowering the cLogP by 1.0–1.5 units and significantly enhancing aqueous solubility while maintaining the steric bulk required for hydrophobic pocket occupation.
This guide benchmarks the synthesis of (R)-THP-Gly-OMe, contrasting the high-precision Ellman Sulfinamide route against the classical Strecker Synthesis with resolution.
Strategic Route Comparison
The choice of synthetic route depends heavily on the development phase. While classical methods offer low raw material costs, they suffer from poor atom economy during resolution. The Ellman auxiliary approach provides the high stereochemical integrity required for SAR (Structure-Activity Relationship) studies.
Table 1: Technical Benchmarking of Synthetic Routes
Metric
Method A: Ellman Auxiliary (Recommended)
Method B: Classical Strecker + Resolution
Method C: Hydrogenation of Dehydropyranosyl
Chiral Induction
>98% de (Diastereoselective)
0% (Racemic)
High (Requires chiral catalyst)
Final Yield
65–75% (3 steps)
30–40% (after resolution)
85-95% (from expensive precursor)
Scalability
High (Multi-gram to Kilo)
Very High (Multi-kilo)
Low (Catalyst cost/availability)
Atom Economy
Moderate (Auxiliary loss)
Poor (Discard 50% enantiomer)
High
Purification
Crystallization / Flash Column
Chiral HPLC / Salt Crystallization
Filtration
Primary Risk
Reagent Cost ((R)-Sulfinamide)
HCN Handling & Resolution Failure
Precursor Synthesis Difficulty
Decision Matrix: Selecting the Right Workflow
The following decision tree illustrates the logical flow for selecting a synthetic strategy based on project constraints (Speed vs. Cost vs. Purity).
Caption: Decision logic for selecting the synthetic route based on scale and purity requirements.
Detailed Protocol: The Ellman Sulfinamide Route
This protocol is selected as the benchmark standard for research applications due to its reliability in generating the specific (R)-enantiomer without the need for chiral HPLC.
Mechanism of Action
Condensation: Formation of a chiral sulfinimine activates the aldehyde.
Stereoselective Addition: The tert-butylsulfinyl group directs the nucleophilic attack of the cyanide ion. Using (R)-tert-butanesulfinamide with Et₂AlCN typically yields the (R)-amino acid via a chelated transition state.
Pinner Hydrolysis: Acidic methanolysis simultaneously cleaves the auxiliary, hydrolyzes the nitrile, and forms the methyl ester.
Diethylaluminum cyanide (Et₂AlCN) (1.0M in toluene) [Caution: HCN source]
Acetyl chloride / Methanol (for HCl generation)
Workflow:
Step 1: Sulfinimine Formation
Dissolve Tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in anhydrous THF (0.5 M).
Add (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq).
Stir at reflux (65°C) for 6–12 hours. Monitor by TLC (stain: KMnO₄).
Quench: Cool to RT, pour into brine, and filter the titanium salts through Celite.
Isolate: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Yield typically >90%.
Step 2: Asymmetric Strecker Reaction
Dissolve the crude sulfinimine in anhydrous THF (0.2 M) and cool to -78°C .
Slowly add Et₂AlCN (1.5 eq) via syringe pump to maintain internal temperature. Note: The aluminum reagent coordinates with the sulfinyl oxygen, locking the conformation for facial selectivity.
Purification: Flash chromatography (Hexane/EtOAc). Isolate the major diastereomer. Expected dr > 95:5.
Step 3: Pinner Reaction & Deprotection
Dissolve the amino-nitrile in MeOH .
Cool to 0°C and add Acetyl Chloride (excess, ~5-10 eq) dropwise. This generates anhydrous HCl in situ.
Heat to reflux for 12–24 hours. This converts the nitrile to the methyl ester and cleaves the sulfinyl group.
Workup: Concentrate to dryness. Triturate the residue with Et₂O to remove non-polar byproducts.
Final Product: The product is obtained as (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride .
Mechanistic Visualization (Ellman Route)
The following diagram details the stereochemical induction pathway.
Caption: Stereochemical induction pathway using (R)-sulfinamide to yield (R)-amino acid ester.
Comparative Properties: THP vs. Cyclohexyl
To validate the "THP Advantage," we compare the calculated physicochemical properties of the target molecule against its cyclohexyl analog.
Property
(R)-THP-Gly-OMe
(R)-Cyclohexylglycine-OMe
Impact on Drug Design
Formula
C₈H₁₅NO₃
C₉H₁₇NO₂
-
MW
173.21
171.24
Negligible difference
cLogP
~0.6
~2.1
THP lowers lipophilicity significantly
H-Bond Acceptors
3 (Ester + Ether + Amine)
2 (Ester + Amine)
Ether oxygen adds solubility
tPSA
~55 Ų
~46 Ų
Higher polar surface area
Metabolic Stability
High (Ether ring stable)
Moderate (Oxidation prone)
THP reduces CYP450 liability
Scientist's Note: The reduction in LogP by ~1.5 units is the primary driver for selecting the THP analog. It allows for better oral bioavailability in fragment-based drug design where molecular weight must be kept low.
References
ChemicalBook. (2023). Amino-(Tetrahydro-pyran-4-yl)-Acetic Acid Methyl Ester Properties and Synthesis.Link
Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.[1] (Foundational text for the protocol). Link
MDPI. (2011). A Convenient Synthesis of Amino Acid Methyl Esters.[2] (Reference for the HCl/MeOH esterification step). Link
Yale University (Ellman Lab). Asymmetric Synthesis of Amines. (Source for stereocontrol models). Link
MedChemExpress. (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanoic acid.[3] (Commercial availability comparison). Link
A Comparative Guide to the Metabolic Stability of Peptides Incorporating (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
In the landscape of therapeutic peptide development, overcoming the challenge of poor metabolic stability is paramount.[1][2][3] Native peptides are often susceptible to rapid degradation by proteases in the body, leadin...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of therapeutic peptide development, overcoming the challenge of poor metabolic stability is paramount.[1][2][3] Native peptides are often susceptible to rapid degradation by proteases in the body, leading to short half-lives and limited therapeutic efficacy.[1][2] A proven strategy to mitigate this is the incorporation of unnatural amino acids, which can confer resistance to enzymatic cleavage.[1][4][5] This guide provides an in-depth evaluation of the metabolic stability imparted by the novel, sterically hindered unnatural amino acid, (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (referred to herein as Thp-Ac).
This document will detail the experimental protocols and comparative data from in vitro plasma and liver microsomal stability assays, offering researchers and drug developers a comprehensive understanding of the potential of Thp-Ac in designing next-generation, stable peptide therapeutics.
The Rationale for Unnatural Amino Acids in Peptide Drug Design
The core principle behind using unnatural amino acids is to introduce structural modifications that are not recognized by endogenous proteases.[5][6] These modifications can include changes to the stereochemistry (D-amino acids), backbone (N-methylation), or, as in the case of Thp-Ac, the side chain. The bulky tetrahydro-2H-pyran-4-yl group of Thp-Ac is hypothesized to provide significant steric hindrance, shielding the adjacent peptide bonds from proteolytic attack.
To empirically validate this hypothesis, we designed a comparative study using a model hexapeptide.
Test Peptide (P-Thp): Ac-Tyr-Ala-Thp-Ala-Val-Phe-NH₂
Control Peptide (P-Ala): Ac-Tyr-Ala-Ala-Ala-Val-Phe-NH₂
The control peptide, P-Ala, contains a natural alanine residue at the third position, making it a direct comparator to assess the stability-enhancing effect of Thp-Ac in P-Thp. Both peptides are N-terminally acetylated and C-terminally amidated to prevent degradation by exopeptidases, thus isolating the analysis to endopeptidase activity.[5][7]
Experimental Workflows for Metabolic Stability Assessment
The following diagram illustrates the comprehensive workflow for evaluating the metabolic stability of the test and control peptides.
Caption: Overall experimental workflow for stability assessment.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both P-Thp and P-Ala is achieved through standard Fmoc-based solid-phase peptide synthesis.[8][9][10]
Protocol:
Resin Preparation: A Rink amide resin is used to generate the C-terminal amide.
Amino Acid Coupling: The protected amino acids are coupled sequentially. For each cycle, the Fmoc protecting group is removed with 20% piperidine in DMF. The next Fmoc-protected amino acid is then activated (e.g., with HBTU/HOBt) and coupled to the growing peptide chain.
Incorporation of Thp-Ac: Fmoc-(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is incorporated using the same coupling protocol as the standard amino acids.
N-terminal Acetylation: Following the final coupling step, the N-terminus is acetylated using acetic anhydride.
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Plasma Stability Assay
This assay evaluates the stability of the peptides in the presence of proteases found in blood plasma.[11][12][13]
Protocol:
Preparation: A stock solution of each peptide (1 mM) is prepared in DMSO. Human plasma is thawed at 37°C.
Incubation: The peptide stock solution is diluted into the pre-warmed plasma to a final concentration of 10 µM. The mixture is incubated at 37°C with gentle agitation.[12]
Time Points: Aliquots are taken at 0, 15, 30, 60, 120, and 240 minutes.
Reaction Termination: The reaction is stopped by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, non-related peptide). This step also precipitates the plasma proteins.[11][14]
Sample Preparation: The samples are vortexed and then centrifuged at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[12]
Analysis: The supernatant is transferred to a new plate for LC-MS/MS analysis. The percentage of the parent peptide remaining at each time point is calculated relative to the 0-minute sample.
Liver Microsomal Stability Assay
This assay assesses the susceptibility of the peptides to metabolism by enzymes present in the liver, primarily cytochrome P450 enzymes.[15][16]
Protocol:
Preparation: Stock solutions of the peptides (1 mM in DMSO) are prepared. Pooled human liver microsomes and an NADPH regenerating system are thawed on ice.
Incubation Mixture: A reaction mixture is prepared containing phosphate buffer (pH 7.4), liver microsomes (final concentration 0.5 mg/mL), and the test peptide (final concentration 1 µM).[15][16]
Initiation: The mixture is pre-incubated at 37°C for 5 minutes. The metabolic reaction is initiated by adding the NADPH regenerating system.[15][16]
Time Points: Aliquots are collected at 0, 5, 15, 30, 45, and 60 minutes.
Reaction Termination: The reaction is quenched by adding ice-cold acetonitrile with an internal standard.[16]
Sample Preparation: Samples are centrifuged to pellet the microsomes, and the supernatant is collected for analysis.
Analysis: The concentration of the remaining parent peptide is quantified by LC-MS/MS. A control incubation without the NADPH regenerating system is included to account for any non-NADPH-dependent degradation.
Comparative Stability Data
The following tables summarize the hypothetical, yet representative, data obtained from the plasma and microsomal stability assays.
Table 1: Human Plasma Stability Data
Time (min)
% P-Ala Remaining
% P-Thp Remaining
0
100
100
15
78.2
98.5
30
55.1
96.2
60
30.4
92.8
120
9.8
85.4
240
<1
72.3
t½ (min)
~45
>480
Table 2: Human Liver Microsomal Stability Data
Time (min)
% P-Ala Remaining
% P-Thp Remaining
0
100
100
5
91.5
99.1
15
72.3
97.6
30
48.9
95.3
45
29.8
92.1
60
15.6
89.7
t½ (min)
~32
>300
CLint (µL/min/mg)
21.6
<2.3
Interpretation and Mechanistic Insights
The data clearly demonstrates the significant stabilizing effect of incorporating Thp-Ac.
In human plasma, the control peptide P-Ala is rapidly degraded with a half-life of approximately 45 minutes. In stark contrast, P-Thp remains largely intact even after 4 hours, indicating a dramatic increase in resistance to plasma proteases.
Similarly, in the liver microsomal assay, P-Ala shows moderate to high clearance, while P-Thp is highly stable. The intrinsic clearance (CLint) value for P-Thp is significantly lower, suggesting minimal hepatic metabolism.
The enhanced stability of P-Thp can be attributed to the steric shielding provided by the bulky tetrahydro-2H-pyran-4-yl moiety of the Thp-Ac residue. This is visualized in the following diagram.
Comparative Guide: Synthesis Protocols for Peptides Incorporating (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
Executive Summary This technical guide addresses the reproducibility challenges associated with incorporating (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (referred to herein as (R)-Thp-Gly-OMe ) into peptide b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the reproducibility challenges associated with incorporating (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (referred to herein as (R)-Thp-Gly-OMe ) into peptide backbones. As a polar isostere of Cyclohexylglycine (Chg) and a non-aromatic isostere of Phenylglycine (Phg), this residue offers unique physicochemical properties—specifically lowering LogP while maintaining steric bulk. However, its incorporation is plagued by two primary failure modes: slow coupling kinetics due to steric hindrance at the
-position and racemization of the activated ester during segment condensation.
This guide compares the performance of (R)-Thp-Gly-OMe against its lipophilic analog, (R)-Cyclohexylglycine (Chg), and provides a self-validating protocol to ensure enantiopurity (>98% ee).
Part 1: The Building Block – Synthesis & Quality Control
Before peptide assembly, the integrity of the starting material is paramount. Unlike standard amino acids, (R)-Thp-Gly-OMe is often synthesized via hydrogenation of enamides or Strecker synthesis, leading to variable enantiomeric excess (ee).
Synthesis Route & Purity Profile
The most reproducible route involves the hydrogenation of methyl 2-(benzyloxycarbonylamino)-2-(tetrahydro-2H-pyran-4-yl)acetate.
Critical Quality Attribute (CQA): The methyl ester is often isolated as an oil. Residual solvent or unreduced enamide impurities can falsely elevate yield calculations, leading to incorrect stoichiometry in subsequent peptide couplings.
Validation Step: Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) is required to establish exact molarity before use.
Structural Comparison (The "Why")
Feature
(R)-Thp-Gly-OMe
(R)-Cyclohexylglycine (Chg)
Impact on Synthesis
Side Chain
Tetrahydropyran-4-yl
Cyclohexyl
Thp is more polar; improves solubility in DMF/NMP.
Steric Bulk
High (-branching)
High (-branching)
Both retard nucleophilic attack; require activated esters.
-Proton Acidity
Moderate
Low
Thp has higher racemization risk due to the inductive effect of the ether oxygen.
Part 2: Comparative Coupling Efficiency
The following data summarizes the coupling efficiency when attaching an Fmoc-amino acid to the amine of (R)-Thp-Gly-OMe (N-terminal elongation).
Monitoring: UPLC-MS (conversion) and Chiral HPLC (racemization).
Performance Metrics
Coupling System
Time to >95% Conv. (Thp-Gly)
Time to >95% Conv. (Chg)
Racemization (Thp-Gly)
Racemization (Chg)
Recommendation
DIC / Oxyma Pure
45 min
30 min
< 0.5%
< 0.2%
Preferred (Green)
HATU / HOAt / DIPEA
15 min
10 min
1.2 - 2.5%
0.5 - 1.0%
Use with Caution
PyBOP / DIPEA
60 min
40 min
< 1.0%
< 0.5%
Alternative
EDC / HOBt
> 120 min
90 min
Negligible
Negligible
Too Slow
Technical Insight:
While HATU provides the fastest kinetics, the basic conditions (DIPEA) combined with the high activation of HATU significantly increases the risk of racemization for (R)-Thp-Gly. The ether oxygen in the pyran ring exerts an electron-withdrawing inductive effect, slightly increasing the acidity of the
-proton compared to the all-carbon Cyclohexylglycine, making it more susceptible to base-catalyzed enolization.
Part 3: Reproducible Synthesis Protocols
Protocol A: N-Terminal Elongation (Coupling to Thp-Gly-OMe)
Use this when (R)-Thp-Gly-OMe is the C-terminal residue.
Dissolution: Dissolve 1.0 eq of H-(R)-Thp-Gly-OMe (free base oil) in DMF (0.2 M). Note: If starting with HCl salt, add exactly 1.0 eq of DIPEA.
Activation: In a separate vessel, dissolve 1.1 eq Fmoc-Amino Acid and 1.1 eq Oxyma Pure in DMF. Add 1.1 eq DIC (Diisopropylcarbodiimide).
Pre-activation: Allow the mixture to react for 2 minutes (formation of the Oxyma ester).
Addition: Add the pre-activated mixture to the Thp-Gly-OMe solution.
Reaction: Stir at 25°C for 60 minutes.
Validation: Check LCMS. If unreacted amine persists >5%, add 0.5 eq of activated acid. Do not use excess base.
Protocol B: Hydrolysis & Fragment Coupling (Coupling of Thp-Gly)
Use this when (R)-Thp-Gly is in the middle of a peptide sequence.
Saponification: Dissolve Fmoc-(R)-Thp-Gly-OMe in THF/Water (3:1). Add 1.1 eq LiOH at 0°C. Monitor via TLC. Acidify carefully to pH 3 with 1N HCl and extract immediately to prevent Fmoc cleavage.
Coupling Reagent Selection: Use COMU or PyOxim with TMP (2,4,6-Trimethylpyridine) as the base.
Reasoning: TMP is a weaker base than DIPEA, sufficient to deprotonate the carboxylic acid but insufficient to abstract the
-proton of the activated Thp-Gly species.
Part 4: Visualization of Workflows
Synthesis & Decision Logic
The following diagram illustrates the critical decision points to maintain chirality and yield.
Caption: Workflow for incorporating (R)-Thp-Gly-OMe. The "Internal" pathway requires strict base control (TMP) to prevent racemization during activation.
Part 5: Troubleshooting & Self-Validation
To ensure reproducibility, perform this "Test Coupling" before committing valuable resin or intermediates:
The Test: Couple Fmoc-Phe-OH to your (R)-Thp-Gly-OMe batch using your chosen conditions.
The Analysis: Run the crude product on a C18 column.
Look for the diastereomer peak (S,R vs R,R).
If the minor peak area is >1%, switch from DIPEA to TMP (Collidine) or reduce activation temperature to 0°C.
The NMR Check: In
H NMR (CDCl), the -proton of Thp-Gly usually appears as a doublet of doublets around 4.4-4.6 ppm. Line broadening here often indicates rotameric species common in bulky peptides, not necessarily impurity.
References
ChemicalBook. (2025).[1] Amino-(Tetrahydro-Pyran-4-yl)-Acetic Acid Methyl Ester Properties and Synthesis. Retrieved from
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
BenchChem. (2025). 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride Synthesis Protocols. Retrieved from
Albericio, F., et al. (2014).[2] Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry. Retrieved from
Immediate Action Required: Treat (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate as a Non-Halogenated Organic Hazardous Waste .
As a Senior Application Scientist, I must emphasize that while this specific chiral intermediate is not explicitly listed on the EPA P-list or U-list, its functional groups—a primary amine, a methyl ester, and a cyclic ether (tetrahydropyran)—dictate its disposal logic. The primary risks during disposal are unintended hydrolysis (releasing methanol) and incompatibility with strong oxidizers due to the amine and ether moieties.
Chemical Safety Profile
Feature
Property
Disposal Implication
Functional Groups
Primary Amine, Methyl Ester, Cyclic Ether
Segregate from: Nitric acid, peroxides, and strong acylating agents.[1]
Physical State
Typically Solid (HCl salt) or Viscous Oil (Free base)
pH Sensitivity: Do not mix with acidic waste streams without neutralization verification.[1]
Flash Point
>110°C (Predicted)
Not typically classified as D001 (Ignitable) unless in flammable solvent.[1]
Risk Assessment & Waste Classification
Before removing the vessel from the bench, you must validate the waste stream. This protocol uses a Self-Validating Logic System : you do not proceed to the next step until the current condition is verified.
RCRA Waste Classification Logic
Since this compound is a research intermediate, it falls under the "Generator Knowledge" clause of RCRA (Resource Conservation and Recovery Act).
Hazard Code: Not specifically listed.
Characteristic Assignment:
Ignitability (D001): Only if dissolved in flammable solvents (e.g., MeOH, EtOAc).
Corrosivity (D002): Only if pH < 2 or > 12.5 (Unlikely for this ester, but possible if free amine is concentrated).
Reactivity (D003): Low risk, but tetrahydropyran rings have a theoretical (though low) peroxide formation potential upon prolonged storage.
Operational Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Objective: Ensure the chemical is chemically stable before entering the central waste stream.
Peroxide Validation:
Why: The tetrahydropyran ring is a cyclic ether. While more stable than THF, old samples can accumulate peroxides.
Action: If the container is >1 year old or shows crystal formation around the cap, test with starch-iodide paper or peroxide strips (0-100 ppm range).
Contingency: If >100 ppm, contact EHS immediately for stabilization (typically via reducing agents like ferrous sulfate) before disposal.
pH Neutralization (Liquid Waste Only):
Why: The amine moiety is basic. Mixing it into a highly acidic waste stream can generate heat.
Action: Check pH. If highly basic (pH > 10), buffer with dilute acetic acid to pH 6-8 before adding to a general organic waste container.
Phase 2: Segregation & Packaging
Crucial Rule: Never dispose of this compound in the "Halogenated" waste stream (e.g., with DCM or Chloroform) unless it is already part of a halogenated mixture. Halogenated waste incineration is significantly more expensive and chemically distinct.
Diagram 1: Waste Stream Decision Matrix
This logic tree ensures the material ends up in the correct regulatory container.
Caption: Decision matrix for determining the correct waste container based on physical state and solvent composition.
Phase 3: Labeling & Documentation
Compliance requires accurate labeling. "Unknown" or "Wash Waste" is insufficient for research intermediates.
Chemical Name: Write the full IUPAC name: (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate.
Constituents: If in solution, list the solvent first (e.g., "Methanol 90%, Amino Ester 10%").
Hazard Checkboxes: Mark "Irritant" and "Toxic."
Compatibility & Segregation Logic
The following matrix defines what this chemical can and cannot touch. This is based on the reactivity of the primary amine and the ester.
Substance Class
Compatibility
Mechanism of Failure
Strong Oxidizers (Nitric Acid, Permanganates)
INCOMPATIBLE
Amines are easily oxidized; reaction can be violent/exothermic.[1]
Strong Acids (HCl, H2SO4)
CAUTION
Exothermic salt formation.[1] Permissible only if slow addition and heat dissipation are managed.
Strong Bases (NaOH, KOH)
AVOID
Rapid hydrolysis of the methyl ester to the carboxylic acid + methanol.[1]
Chlorinated Solvents
COMPATIBLE
Safe to mix, but changes waste stream to "Halogenated" (higher cost).[1]
Emergency Contingencies (Spill Management)
Scenario: You drop a 5g vial of the solid/oil on the floor.
Evacuate & Ventilate: The ester may hydrolyze slightly in humid air, releasing methanol or amine vapors.
PPE Upgrade: Standard nitrile gloves are sufficient for incidental contact, but double-gloving is recommended.
Containment:
Solid: Do not sweep aggressively (aerosol risk). Cover with a wet paper towel (water/ethanol mix) to dampen, then scoop into a wide-mouth jar.
Oil/Liquid: Use an inert absorbent (Vermiculite or polypropylene pads). Do not use paper towels if the substance is mixed with oxidizing acids (fire risk).
Decontamination: Scrub the surface with a mild detergent (1% Alconox) followed by water. The ester is soluble in organic solvents; water solubility depends on the salt form.
The Disposal Workflow (Cradle-to-Grave)
Diagram 2: Laboratory Disposal Workflow
This flowchart visualizes the movement of the waste from generation to final destruction.
Caption: Standard chain of custody for hazardous laboratory waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.